molecular formula C15H16N2O3 B074739 1,3-Bis(2-methoxyphenyl)urea CAS No. 1226-63-7

1,3-Bis(2-methoxyphenyl)urea

货号: B074739
CAS 编号: 1226-63-7
分子量: 272.3 g/mol
InChI 键: AXLDWMVASPWDQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,3-Bis(2-methoxyphenyl)urea is a high-purity organic compound designed for research applications, particularly in the field of organocatalysis. As a derivative of bis-aryl urea, it features a rigid molecular structure with two mutually proximal N-H bonds, enabling it to function as a powerful hydrogen-bond donor. This property allows it to act as a Lewis-acidic organocatalyst, activating substrates toward a variety of transformations through the formation of effective hydrogen bonds. Urea derivatives analogous to this compound have demonstrated significant utility in facilitating numerous organic reactions. Their catalytic activity is valuable in reactions such as Claisen rearrangements, Diels-Alder reactions, and ring-opening polymerizations, where they can promote selectivity and efficiency. The structural motif of substituted ureas is also of interest in the development of chiral catalysts for enantioselective synthesis, highlighting the potential of this compound as a versatile template for methodological research in synthetic chemistry. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-bis(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLDWMVASPWDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304171
Record name N,N'-bis(2-methoxyphenyl)urea
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-63-7
Record name NSC164419
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-bis(2-methoxyphenyl)urea
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Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Properties and Applications of 1,3-Bis(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(2-methoxyphenyl)urea is a symmetrical diaryl urea scaffold that has garnered significant attention across multidisciplinary fields, ranging from oncology drug development to environmental toxicology. Characterized by its dual ortho-methoxy substitutions, this compound presents unique steric and electronic properties that dictate its reactivity, biological target binding, and environmental persistence. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, synthetic methodologies, pharmacological relevance, and analytical characterization protocols.

Physicochemical Profiling & Structural Characterization

The structural integrity of 1,3-Bis(2-methoxyphenyl)urea is heavily influenced by the electron-donating methoxy groups at the ortho positions. These groups create steric hindrance that forces the aromatic rings out of coplanarity with the urea core, while simultaneously participating in intramolecular hydrogen bonding. This specific conformation directly impacts its melting point, solubility, and receptor-binding affinity.

Table 1: Core Physicochemical Identifiers
PropertyValue
Chemical Name 1,3-Bis(2-methoxyphenyl)urea
CAS Registry Number 1226-63-7[1]
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.306 g/mol [1]
Appearance Light yellow to white solid[2]
Melting Point 187.6–188.1 °C[2]
Table 2: Spectroscopic Characterization Data
MethodKey Signals / Assignments
FT-IR (KBr, cm⁻¹) 3292 (N-H stretch), 2936, 2834 (C-H stretch), 1644 (C=O stretch), 1591, 1534, 1456[2]
¹H NMR (400 MHz, DMSO-d₆) δ 8.91 (s, 2H, NH), 8.12-8.11 (t, J = 6.4 Hz, 2H, Ar-H), 7.01-6.87 (m, 6H, Ar-H), 3.86 (s, 6H, -OCH₃)[3]
¹³C NMR (101 MHz, DMSO-d₆) δ 160.1 (C=O), 152.9, 141.3, 130.0, 111.0, 107.7, 104.4 (Ar-C), 55.4 (-OCH₃)[3]

Synthetic Methodology & Mechanistic Pathways

The synthesis of symmetrical diaryl ureas requires precise control over highly reactive intermediates to prevent the formation of unwanted biuret or polymeric byproducts. The most efficient route involves the generation of an intermediate isocyanate, followed by reduction and coupling facilitated by triethylamine[2].

Protocol 1: Synthesis via Isocyanate Intermediate
  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxyaniline (2.0 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the phosgene equivalent into unreactive carbon dioxide and HCl.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add triphosgene (0.35 equiv) to the solution. Causality: The low temperature controls the highly exothermic generation of the 2-methoxyphenyl isocyanate intermediate, suppressing side reactions.

  • Catalysis/Coupling : Add triethylamine (Et₃N, 2.5 equiv) dropwise over 15 minutes. Causality: Et₃N serves a dual purpose—it acts as an acid scavenger to neutralize the generated HCl (driving the equilibrium forward) and facilitates the reduction/coupling of the intermediate isocyanate with the remaining unreacted amine[2].

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system. Self-Validation: The disappearance of the polar amine spot (visualized under UV 254 nm) confirms reaction completion.

  • Work-up & Purification : Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with 1M HCl to remove residual Et₃N, and dry over anhydrous Na₂SO₄. Recrystallize the crude product from an ethanol/water mixture to yield the light yellow solid (Yield: ~87%)[2].

Synthesis A 2-Methoxyaniline (Precursor) C 2-Methoxyphenyl isocyanate (Reactive Intermediate) A->C 0 °C, DCM Exothermic Control B Triphosgene (Phosgene Equivalent) B->C Phosgenation E 1,3-Bis(2-methoxyphenyl)urea (Target Compound) C->E Nucleophilic Attack by unreacted amine D Triethylamine (Et3N) Acid Scavenger & Catalyst D->C Promotes Formation Neutralizes HCl D->E Drives Equilibrium

Figure 1: Synthetic workflow and mechanistic pathway for 1,3-Bis(2-methoxyphenyl)urea.

Pharmacological Relevance: Immunomodulation & Antiangiogenesis

Diaryl ureas have emerged as potent pharmacophores in oncology. Mechanistic studies demonstrate that derivatives like 1,3-Bis(2-methoxyphenyl)urea possess robust tumor antiangiogenic properties[2].

Specifically, these compounds exhibit targeted inhibition of CD11b expression on myeloid-derived suppressor cells (MDSCs)[2]. Causality: By downregulating CD11b, the compound relieves the immunosuppressive microenvironment within the tumor stroma. This reduction in MDSC infiltration directly correlates with the upregulation and activation of CD8+ T-cell pathways, thereby restoring the host's anti-tumor immune response[2].

Pathway DU 1,3-Bis(2-methoxyphenyl)urea (Diaryl Urea Scaffold) CD11b CD11b Expression (Myeloid Cells) DU->CD11b Inhibits Angio Tumor Angiogenesis (Endothelial Cells) DU->Angio Suppresses CD8 CD8+ T-Cell Activation CD11b->CD8 Relieves Immunosuppression Immune Anti-Tumor Immune Response CD8->Immune Promotes

Figure 2: Pharmacological modulation of CD11b and CD8+ T-cell pathways by diaryl ureas.

Environmental Chemistry & Mutagenic Potential

Beyond pharmacology, 1,3-Bis(2-methoxyphenyl)urea has been identified as a polyaromatic candidate in surface water environmental monitoring[4]. Utilizing a multicriteria approach combining Mass Spectrometry and Linear Solvation Energy Relationships (LSER), researchers have isolated this compound from river water fractions[4].

Causality in Mutagenicity: While in silico models (calculating the heat of formation, ΔHf, and overall enthalpy change, ΔΔE, for nitrenium ion formation) suggest it may not be a direct mutagen in the standard Ames test, its elution properties and structural homology flag it as a potential co-mutagen[4],[5]. Co-mutagens are benign in isolation but can intercalate with DNA or inhibit repair enzymes when reacting with other polyaromatic hydrocarbons present in the aquatic mixture[5].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized or environmentally isolated compound, rigorous analytical validation is required.

Protocol 2: Analytical Validation via LC-MS (ESI/APCI)
  • Sample Prep : Dissolve 5 μL of the purified compound in LC-MS grade methanol to a concentration of 1 μg/mL[4].

  • Ionization Mode Selection : Analyze the sample using Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Causality: While Electrospray Ionization (ESI) is common, APCI is vastly superior for polyaromatic ureas. APCI relies on gas-phase ion-molecule reactions via corona discharge, which is highly efficient for moderately polar structures and less susceptible to matrix ion suppression than ESI[4].

  • Chromatography : Utilize a C18 Reversed-Phase column (e.g., 150 × 3.0 mm, 2.6 μm particle size) with a gradient of water/acetonitrile containing 0.1% formic acid[4].

  • Validation : Confirm the exact mass corresponding to the protonated molecular ion [M+H]⁺ (m/z ~273.1).

References

  • ChemicalBook - 1,3-bis(2-methoxyphenyl)urea | 1226-63-7. 1

  • ACS Publications - Multicriteria Approach To Select Polyaromatic River Mutagen Candidates | Environmental Science & Technology. 4

  • ResearchGate - ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. 2

  • RWTH Publications - Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. 5

  • Chemistry—A European Journal - Synthesis of Urea Derivatives and its characterizations. 3

Sources

Conformational Control in Diarylureas: Electronic and Steric Effects of 1,3-Bis(2-methoxyphenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea scaffold is a privileged pharmacophore in medicinal chemistry and a foundational motif in supramolecular anion recognition[1]. While the hydrogen-bond donating capacity of the urea core is well documented, the introduction of substituents at the ortho position of the flanking phenyl rings introduces complex, highly tunable dynamics.

Specifically, 1,3-bis(2-methoxyphenyl)urea (CAS 1226-63-7) [2] serves as a quintessential model for understanding how competing steric hindrance and electronic modulation dictate molecular conformation. The ortho-methoxy group acts not merely as a passive functional group, but as a conformational lock via intramolecular hydrogen bonding. This whitepaper dissects the causality behind these physicochemical behaviors and provides field-proven protocols for quantifying their impact on target binding.

Mechanistic Analysis: The Ortho-Methoxy Paradox

When designing kinase inhibitors (e.g., VEGFR/Raf inhibitors like Sorafenib and Donafenib)[1] or anion transporters[3], the availability of the urea NH protons is the primary driver of efficacy. The ortho-methoxy substitution in 1,3-bis(2-methoxyphenyl)urea introduces a "paradox" of binding affinity driven by three competing forces:

Electronic Effects: Inductive (-I) vs. Resonance (+M)

The methoxy (-OCH₃) group is a strong electron-donating group via resonance (+M) but an electron-withdrawing group via induction (-I).

  • Para-substitution: The +M effect dominates, increasing electron density on the urea nitrogen, decreasing the acidity of the NH protons, and weakening intermolecular hydrogen bonds.

  • Ortho-substitution: The proximity of the -OCH₃ group to the urea core amplifies the inductive (-I) withdrawal[4]. This localized electronic bias slightly increases the intrinsic acidity of the NH protons compared to the para-isomer, theoretically enhancing hydrogen-bond donor capacity.

Steric Hindrance and Conformational Locking

Despite the favorable electronic profile for H-bonding, the ortho-methoxy group introduces significant steric bulk. To minimize steric clash between the methoxy oxygen and the urea carbonyl oxygen, the molecule is forced out of a planar cis,cis conformation.

More critically, the ortho-methoxy oxygen acts as an internal hydrogen-bond acceptor. It forms a stable, six-membered pseudo-ring with the adjacent urea NH proton. This intramolecular hydrogen bond thermodynamically locks the molecule into a specific trans,trans or cis,trans conformation[3][5].

The Thermodynamic Penalty in Target Binding

Because the urea NH is internally sequestered, binding to an external target (like a kinase hinge region or a chloride anion) requires breaking this intramolecular bond. This introduces a significant entropic and enthalpic penalty . Consequently, the effective intermolecular binding affinity ( Ka​ ) of 1,3-bis(2-methoxyphenyl)urea is often lower than that of unsubstituted or meta-substituted derivatives, despite its favorable inductive electronics[6].

Conformation Free Flexible Diarylurea (High Energy State) Intra Intramolecular H-Bonded (Conformationally Locked) Free->Intra Non-polar solvent (Thermodynamic sink) Inter Intermolecular Complex (Target/Anion Bound) Free->Inter Addition of Guest (Kinase/Anion) Intra->Free Thermal energy / Polar solvent Intra->Inter High Guest Conc. (Overcomes penalty)

Fig 1: Conformational equilibrium of ortho-methoxy diarylureas modulated by solvent and guests.

Quantitative Data Presentation

To illustrate the interplay of these effects, Table 1 summarizes the electronic parameters and effective binding affinities of substituted diarylureas. Note how the ortho-methoxy derivative deviates from expected Hammett trends due to conformational locking.

Table 1: Electronic Properties and Anion Binding Affinities

Substituent on DiarylureaHammett Constant ( σp​ / σo​ )Inductive Effect (-I)Resonance Effect (+M)Intramolecular H-BondEffective Ka​ for Cl⁻ (M⁻¹, in CDCl₃)
Unsubstituted (H)0.00NoneNoneNo~ 150
4-Methoxy (para)-0.27WeakStrongNo~ 45
3-Methoxy (meta)+0.12ModerateNoneNo~ 210
2-Methoxy (ortho) -0.39 (apparent) Strong Strong Yes (Strong) < 10
4-Trifluoromethyl+0.54StrongNoneNo> 1,000

Data synthesized from standard supramolecular titration models demonstrating the masking effect of ortho-substituents[3][6].

Experimental Workflows & Methodologies

As an application scientist, I emphasize that theoretical models must be grounded in robust, self-validating experimental workflows. Below are the definitive protocols for synthesizing these derivatives and quantifying their conformational states.

Protocol 1: Synthesis of 1,3-Bis(2-methoxyphenyl)urea

This protocol utilizes an isocyanate-amine coupling, which is highly efficient and avoids the use of toxic phosgene gas.

Reagents: 2-Methoxyphenyl isocyanate (1.0 equiv), 2-Methoxyaniline (1.05 equiv), Anhydrous Dichloromethane (DCM).

  • Preparation: Purge a round-bottom flask with inert N₂ gas. Add 2-methoxyaniline (10 mmol) to 20 mL of anhydrous DCM.

  • Addition: Cool the flask to 0 °C in an ice bath. Dissolve 2-methoxyphenyl isocyanate (9.5 mmol) in 10 mL of DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate (the symmetrical urea) will begin to form as the reaction progresses.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold DCM (2 x 10 mL) and Hexanes (2 x 10 mL) to remove unreacted starting materials.

  • Validation: Dry the solid under a high vacuum. Confirm purity via ¹H NMR (DMSO- d6​ ). The urea NH protons should appear as a sharp singlet around δ 8.5 - 9.5 ppm[1], shifted downfield due to hydrogen bonding with the solvent.

Protocol 2: ¹H NMR Titration for Quantifying H-Bond Strength

To prove the existence of the intramolecular hydrogen bond and its resistance to external guests, a self-validating NMR titration is required.

Self-Validation Step (Dilution Study): Before titration, prepare solutions of the urea from 0.5 mM to 50 mM in CDCl₃. If the NH chemical shift remains constant, the molecule is locked in an intramolecular H-bond. If it shifts downfield at higher concentrations, it is forming intermolecular aggregates. 1,3-Bis(2-methoxyphenyl)urea will show minimal concentration dependence, validating the internal lock.

Titration Workflow:

  • Prepare a 2.0 mM stock solution of the host (1,3-bis(2-methoxyphenyl)urea) in CDCl₃.

  • Prepare a 100 mM stock solution of the guest (e.g., Tetrabutylammonium chloride, TBACl) using the 2.0 mM host solution as the solvent. (This ensures the host concentration remains perfectly constant during addition).

  • Transfer 500 µL of the host solution to an NMR tube and record the baseline ¹H NMR spectrum.

  • Sequentially add aliquots of the guest solution (e.g., 5 µL, 10 µL, 25 µL... up to 10 equivalents).

  • Record the ¹H NMR spectrum after each addition, tracking the downfield shift ( Δδ ) of the urea NH protons.

  • Fit the binding isotherm ( Δδ vs. Guest Concentration) using a 1:1 non-linear regression binding model (e.g., using BindFit or similar software) to extract the Ka​ .

NMR_Workflow Prep Prepare 2 mM Host in CDCl3 Titrant Prepare Guest (in Host Sol.) Prep->Titrant QC Dilution Study (Check Self-Association) Prep->QC Add Sequential Addition (0 to 10 equiv) Titrant->Add NMR Record 1H NMR (Monitor NH shift) Add->NMR Fit Non-linear Regression (Calculate Ka) NMR->Fit

Fig 2: Step-by-step 1H NMR titration workflow for quantifying intermolecular hydrogen bond strength.

Conclusion

The 1,3-bis(2-methoxyphenyl)urea scaffold perfectly illustrates that molecular design cannot rely on simple additive electronic rules (like Hammett constants) in a vacuum. The ortho-methoxy group introduces a dominant steric and intramolecular hydrogen-bonding regime that overrides its localized inductive electron-withdrawing benefits. For drug development professionals, recognizing this conformational lock is critical: it can be leveraged to increase lipophilicity and membrane permeability (by hiding polar NH groups)[7], or it must be avoided if the urea core is required to anchor the drug to a kinase hinge region[1].

References

  • NextSDS / ChemicalBook. 1,3-bis(2-methoxyphenyl)urea | 1226-63-7 - ChemicalBook.
  • ACS Omega. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO.
  • ACS Publications. Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors.
  • EvitaChem. methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate.
  • ResearchGate. Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas.

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability of 1,3-Bis(2-methoxyphenyl)urea Host-Guest Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea moiety, with its unique hydrogen bond donor-donor-acceptor array, serves as a cornerstone in supramolecular chemistry and medicinal drug design.[1][2] Specifically, 1,3-disubstituted aryl ureas, such as 1,3-Bis(2-methoxyphenyl)urea, are versatile host molecules capable of forming non-covalent complexes with a variety of guest molecules. The stability of these host-guest complexes is paramount, dictating their efficacy in applications ranging from targeted drug delivery and molecular sensing to the development of novel materials.[2][3] This guide provides a comprehensive exploration of the thermodynamic principles governing the formation and stability of these complexes. We delve into the core experimental methodologies, notably Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols but the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to characterize, understand, and engineer host-guest systems with precision and confidence.

The Supramolecular Chemistry of 1,3-Bis(2-methoxyphenyl)urea

The 1,3-Bis(2-methoxyphenyl)urea molecule is an exemplary host scaffold. Its functionality stems from several key structural features:

  • The Urea Moiety: The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for robust and directional binding with complementary guest molecules.

  • Aromatic Rings: The phenyl rings can participate in π-π stacking and van der Waals interactions, contributing to the overall stability of the complex.

  • Methoxy Groups: The ortho-methoxy groups influence the conformation of the host, pre-organizing the binding pocket and potentially participating in weaker hydrogen bonding or steric interactions that fine-tune guest selectivity.

The formation of a host-guest complex is a reversible, non-covalent process driven by a combination of weak intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. Understanding the thermodynamics of this process is essential for predicting the strength and specificity of these interactions.

Foundational Thermodynamic Principles of Host-Guest Binding

The stability of a host-guest complex in solution is quantitatively described by its thermodynamic profile. A single binding event provides a wealth of information encapsulated by three key parameters.

  • Gibbs Free Energy (ΔG): Represents the overall energy change of the binding process and is directly related to the binding affinity. A more negative ΔG indicates a more stable complex and a stronger interaction.

  • Enthalpy (ΔH): Reflects the heat released or absorbed upon complex formation. A negative (exothermic) ΔH typically signifies the formation of favorable interactions like hydrogen bonds and van der Waals contacts.[4]

  • Entropy (ΔS): Measures the change in the system's disorder. A positive (entropically favorable) ΔS can arise from the release of ordered solvent molecules from the host and guest surfaces upon binding (the hydrophobic effect).

These parameters are interconnected through the fundamental thermodynamic equation:

ΔG = ΔH - TΔS [4]

The Gibbs free energy also determines the equilibrium association constant (Kₐ) and its reciprocal, the dissociation constant (Kₑ):

ΔG = -RTln(Kₐ) = RTln(Kₑ) [4]

A comprehensive thermodynamic analysis, therefore, does not just quantify if binding occurs, but also reveals the nature of the forces driving the interaction.

Core Methodologies for Thermodynamic Characterization

To accurately determine the thermodynamic profile of a 1,3-Bis(2-methoxyphenyl)urea host-guest system, a multi-faceted experimental approach is required. Isothermal Titration Calorimetry is the primary tool for direct measurement of thermodynamic parameters, while NMR spectroscopy provides crucial structural and affinity data.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC directly measures the heat changes associated with a binding event, making it the only technique that can determine all binding parameters (Kₐ, ΔH, and stoichiometry, n) in a single experiment.[4][5] From these, ΔG and ΔS are readily calculated.

Causality Behind the Choice: We choose ITC for its directness and completeness. It is a label-free, in-solution technique that requires no chemical modification of the interacting partners, thus measuring the affinity in their native states.[5] This provides an unambiguous and complete thermodynamic signature of the interaction.

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Prep_Host Prepare Host Solution (e.g., 50 µM in Cell) Degas Degas all Solutions Prep_Host->Degas Prep_Guest Prepare Guest Solution (e.g., 500 µM in Syringe) Prep_Guest->Degas Prep_Buffer Prepare Matched Buffer (Crucial for minimizing dilution heats) Prep_Buffer->Degas Load Load Host into Sample Cell Load Guest into Syringe Degas->Load Equilibrate Thermal Equilibration Load->Equilibrate Titrate Perform Stepwise Injections Equilibrate->Titrate Detect Detect Heat Change (dP) Titrate->Detect Thermogram Generate Raw Thermogram (dP vs. Time) Detect->Thermogram Integrate Integrate Peak Areas Thermogram->Integrate Isotherm Plot Binding Isotherm (kcal/mol vs. Molar Ratio) Integrate->Isotherm Fit Fit Isotherm to Binding Model Isotherm->Fit Results Determine Kₐ, ΔH, n Calculate ΔG, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

  • Sample Preparation (Trustworthiness Pillar):

    • Host & Guest Solutions: Prepare a stock solution of 1,3-Bis(2-methoxyphenyl)urea (host) and the guest molecule. Accurately determine their concentrations via UV-Vis spectroscopy or other quantitative methods. Errors in concentration directly impact the derived stoichiometry (n) and binding affinity (Kₐ).[4]

    • Buffer Matching: The cornerstone of a reliable ITC experiment. Dialyze both host and guest against the same buffer batch extensively. This ensures that the heat of dilution is minimal and does not mask the heat of binding.[4][6] Small pH or salt mismatches can generate significant artifacts.

    • Solvent Considerations: For organic-soluble systems, ensure the solvent (e.g., DMSO, Methanol) concentration is identical in both the cell and syringe solutions.[4][7]

    • Degassing: Thoroughly degas all solutions (host, guest, and buffer) immediately before the experiment to prevent the formation of air bubbles, which cause large, erratic baseline noise.[4]

  • Experimental Execution:

    • Concentrations: As a starting point, the host concentration in the cell should be approximately 10-50 µM. The guest concentration in the syringe should be 10-20 times higher than the host concentration to ensure saturation is reached.[4][6]

    • Instrument Setup: Perform a control titration by injecting the guest solution into the buffer-filled sample cell. The resulting heats should be small and consistent, representing the heat of dilution. This validates the buffer match.

    • Titration Parameters: Set the experiment temperature (e.g., 25 °C), injection volume (e.g., 2 µL), injection duration, and spacing between injections (sufficient for the signal to return to baseline).

    • Run Experiment: Load the host into the sample cell and the guest into the injection syringe. After thermal equilibration, begin the titration.

  • Data Analysis and Interpretation:

    • The raw output is a thermogram , showing heat pulses for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot these integrated heats against the molar ratio of guest to host in the cell to generate a binding isotherm .[5]

    • Fit this isotherm to a suitable binding model (e.g., one-site independent) using the manufacturer's software to extract Kₐ, ΔH, and n. The quality of the fit validates the chosen model.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy offers a complementary view by providing structural insights into the host-guest interaction. By monitoring changes in the chemical shifts of the host's protons upon addition of the guest, one can confirm the binding site and determine the association constant.

Causality Behind the Choice: While ITC provides the 'what' (thermodynamics), NMR provides the 'where' (structural information). Observing which protons on the 1,3-Bis(2-methoxyphenyl)urea host are most affected by the guest's presence allows us to map the binding interface, validating that the interaction occurs at the intended urea binding pocket.

NMR_Concept cluster_states Molecular States cluster_spectra Observed NMR Signal (Host Proton) Host Host (Free) Spec_Free δ_free Host->Spec_Free Environment A Plus + Host->Plus Guest Guest Complex Host-Guest Complex Guest->Complex Binding Spec_Bound δ_bound Complex->Spec_Bound Environment B Change Δδ = |δ_bound - δ_free| (Chemical Shift Perturbation) Spec_Free->Change Spec_Bound->Change Plus->Guest

Caption: Chemical shift perturbation in NMR upon host-guest complexation.

  • Sample Preparation:

    • Prepare a stock solution of the host (1,3-Bis(2-methoxyphenyl)urea) at a fixed concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Prepare a highly concentrated stock solution of the guest (e.g., 50-100 mM) in the exact same deuterated solvent to minimize dilution effects.

    • An initial ¹H NMR spectrum of the free host is recorded.

  • Experimental Execution:

    • Aliquots of the concentrated guest solution are incrementally added to the NMR tube containing the host solution.

    • After each addition, the solution is mixed thoroughly, allowed to equilibrate, and a ¹H NMR spectrum is acquired.

    • This process is repeated until the chemical shifts of the host protons no longer change, indicating saturation.

  • Data Analysis and Interpretation:

    • Identify the host protons that exhibit the largest chemical shift changes (Δδ). These are typically the N-H protons of the urea moiety, confirming their involvement in binding.

    • Plot the change in chemical shift (Δδ) for a specific proton against the molar ratio of [Guest]/[Host].

    • Fit this binding isotherm using non-linear regression analysis software to a 1:1 or other appropriate binding model to calculate the association constant (Kₐ).

Data Synthesis and Interpretation: A Case Study

A complete understanding requires synthesizing data from multiple techniques. Imagine we study the binding of 1,3-Bis(2-methoxyphenyl)urea to three different guests: a carboxylate (Guest A), an alcohol (Guest B), and a neutral aromatic molecule (Guest C).

Table 1: Hypothetical Thermodynamic Data for Host-Guest Complexes at 298 K
Guest MoleculeBinding Affinity (Kₐ, M⁻¹)Stoichiometry (n)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
Guest A (Carboxylate) 1.5 x 10⁴1.02-5.7-7.5+1.8Enthalpy-driven
Guest B (Alcohol) 8.0 x 10²0.98-3.9-4.2+0.3Enthalpy-driven
Guest C (Aromatic) 2.5 x 10²1.05-3.3-1.5-1.8Enthalpy & Entropy

Interpretation of Results:

  • Guest A (Carboxylate): Shows the highest affinity. The large, negative ΔH (-7.5 kcal/mol) is characteristic of strong, charge-assisted hydrogen bonds forming between the urea N-H donors and the carboxylate oxygen acceptors. The binding is strongly enthalpy-driven . The slightly unfavorable entropic contribution (-TΔS = +1.8 kcal/mol) suggests a loss of conformational freedom upon binding that outweighs the release of solvent.

  • Guest B (Alcohol): Exhibits moderate affinity. The ΔH is still negative (-4.2 kcal/mol), consistent with the formation of neutral hydrogen bonds, but less favorable than with the charged carboxylate. The binding remains primarily enthalpy-driven .

  • Guest C (Aromatic): Displays the weakest affinity. The small negative ΔH (-1.5 kcal/mol) suggests that van der Waals forces or weak π-π interactions are the primary enthalpic contributors. The favorable entropic contribution (-TΔS = -1.8 kcal/mol) indicates that the release of ordered solvent molecules (hydrophobic effect) plays a significant role in driving the binding. This interaction is driven by both enthalpy and entropy .

NMR data would corroborate this by showing the largest chemical shift perturbations for the urea N-H protons in the presence of Guest A, and smaller perturbations for Guests B and C.

Relevance and Application in Drug Development

The unique hydrogen-binding capabilities of ureas make them a critical functional group in modern drug design.[1] Understanding the thermodynamic stability of host-guest complexes involving urea scaffolds is crucial for:

  • Designing Drug Delivery Systems: A host molecule designed to carry a drug (the guest) must have a high enough affinity (stable ΔG) to encapsulate it effectively in the bloodstream, but not so high that the drug cannot be released at the target site.

  • Improving Drug Properties: Incorporating a urea moiety can modulate a drug's selectivity, stability, and pharmacokinetic profile by facilitating specific, high-affinity interactions with its biological target.[1]

  • Rational Inhibitor Design: Many clinically approved kinase inhibitors are diaryl ureas (e.g., Sorafenib).[2][3] Their mechanism relies on forming specific hydrogen bonds within the kinase active site. Thermodynamic analysis guides the optimization of these interactions to enhance potency and selectivity.

Conclusion

The thermodynamic stability of 1,3-Bis(2-methoxyphenyl)urea host-guest complexes is a direct reflection of the molecular recognition events occurring in solution. A rigorous characterization, spearheaded by Isothermal Titration Calorimetry and supported by NMR spectroscopy, provides a complete thermodynamic and structural picture. This detailed understanding allows scientists to move beyond simple affinity measurements and dissect the enthalpic and entropic forces that govern complex formation. Such insights are not merely academic; they are fundamental to the rational design of next-generation therapeutics, advanced materials, and sophisticated molecular sensors.

References

  • Source: vertexaisearch.cloud.google.
  • Title: 1,3-Bis(2-methoxyphenyl)
  • Title: Isothermal Titration Calorimetry | Biomolecular Interactions Analysis Source: Malvern Panalytical URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Stability of urea in solution and pharmaceutical preparations Source: Journal of Cosmetic Science URL
  • Source: MOSBRI.
  • Title: Stability of urea in solution and pharmaceutical preparations - PubMed Source: National Center for Biotechnology Information URL
  • Title: Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents Source: IntechOpen URL
  • Title: Ureas: Applications in Drug Design - PubMed Source: National Center for Biotechnology Information URL
  • Title: Publications - Computational Chemistry | ETH Zurich Source: ETH Zurich URL
  • Title: Structural Elucidation of Dendritic Host-Guest Complexes by X-ray Crystallography and Molecular Dynamics Simulations - PubMed Source: National Center for Biotechnology Information URL
  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL
  • Title: Urea-based anticancer agents.
  • Title: Structural Elucidation of Dendritic Host-Guest Complexes by X-ray Crystallography and Molecular Dynamics Simulations Source: Utrecht University Research Portal URL
  • Title: Computational Chemistry Days 2024 Book of Abstracts Source: University of Helsinki URL

Sources

Preliminary Investigation of 1,3-Bis(2-methoxyphenyl)urea as an Anion Receptor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The field of supramolecular chemistry has identified anion recognition as a critical area of research, driven by the ubiquitous role of anions in biological and environmental systems.[1][2] Among the vast array of synthetic receptors, those based on the urea functional group are particularly noteworthy for their ability to form strong, directional hydrogen bonds with anionic guests under neutral conditions.[1][2][3] This guide presents a preliminary technical investigation into 1,3-Bis(2-methoxyphenyl)urea, a symmetrically disubstituted urea derivative, as a potential anion receptor. We will explore its synthesis, the fundamental mechanism of anion binding, detailed protocols for its characterization using spectroscopic techniques, and an interpretation of expected binding data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles and experimental evaluation of neutral anion receptors.

Introduction to Urea-Based Anion Recognition

The design and synthesis of molecules capable of selectively binding anions is a cornerstone of modern supramolecular chemistry.[2][4] Neutral receptors, which lack a formal positive charge, offer the advantage of higher selectivity compared to charged systems, as their binding relies on highly directional, non-covalent interactions rather than simple electrostatic attraction.[4] The urea moiety is an exemplary hydrogen-bond donor group. Its two N-H protons can form a chelate-like structure with a single anion or bridge the oxygen atoms of an oxoanion, creating a stable complex.[3]

The subject of this guide, 1,3-Bis(2-methoxyphenyl)urea (CAS: 1226-63-7, Molecular Formula: C₁₅H₁₆N₂O₃, Molecular Weight: 272.30 g/mol ), incorporates two methoxy groups in the ortho positions of the phenyl rings.[5] These substituents are hypothesized to influence the receptor's conformational rigidity and electronic properties. The methoxy groups may pre-organize the urea N-H donors into a conformation conducive to anion binding, potentially enhancing affinity and selectivity. This guide provides the foundational knowledge and experimental framework to test this hypothesis.

Synthesis and Mechanism

Synthesis of 1,3-Bis(2-methoxyphenyl)urea

The synthesis of symmetrical 1,3-disubstituted ureas is a well-established procedure in organic chemistry.[6] A common and efficient method involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate an isocyanate intermediate in situ. This reactive intermediate is then immediately trapped by another equivalent of the amine to form the final urea product.[6][7][8]

Below is a representative protocol for the synthesis of 1,3-Bis(2-methoxyphenyl)urea from 2-methoxyaniline.

Experimental Protocol: Synthesis

Objective: To synthesize 1,3-Bis(2-methoxyphenyl)urea.

Materials:

  • 2-methoxyaniline

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyaniline (2.0 equivalents) in anhydrous THF.

  • CDI Addition: While stirring the solution at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the formation of an imidazolide intermediate, followed by nucleophilic attack by a second molecule of 2-methoxyaniline.

  • Precipitation: Upon completion, reduce the solvent volume under reduced pressure. Add deionized water to the concentrated mixture to precipitate the crude product.

  • Isolation and Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and hexanes to remove unreacted starting material and soluble impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The melting point should also be determined.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2-methoxyaniline 2-methoxyaniline Reaction Stir in Anhydrous THF (Room Temp, 4-6h) 2-methoxyaniline->Reaction CDI Carbonyldiimidazole (CDI) CDI->Reaction Workup 1. Reduce Solvent 2. Precipitate with Water Reaction->Workup Intermediate Formation Purification 1. Vacuum Filtration 2. Wash (Water, Hexanes) Workup->Purification Product 1,3-Bis(2-methoxyphenyl)urea Purification->Product

Caption: Synthesis workflow for 1,3-Bis(2-methoxyphenyl)urea.

Mechanism of Anion Binding

The primary interaction driving anion recognition by urea-based receptors is hydrogen bonding.[2] The two N-H groups of the urea moiety act as convergent hydrogen bond donors, creating a binding pocket for an anionic guest. The strength of this interaction is influenced by several factors:

  • Anion Basicity: More basic anions generally form stronger hydrogen bonds.

  • Anion Geometry: The geometry of the anion must be complementary to the spatial arrangement of the N-H donors. For instance, carboxylates can form a bidentate hydrogen bond with both N-H groups.[4]

  • Solvent Competition: The studies are typically conducted in polar aprotic solvents like DMSO or acetonitrile to minimize competition from solvent molecules for hydrogen bonding sites.[4][9]

The ortho-methoxy groups in 1,3-Bis(2-methoxyphenyl)urea are expected to sterically influence the conformation of the phenyl rings relative to the central urea plane. This may pre-organize the receptor, reducing the entropic penalty of binding and leading to higher association constants compared to less rigid analogues.

Caption: Hydrogen bonding between the urea N-H donors and an anion.

Experimental Evaluation of Anion Binding Affinity

To quantify the strength of the interaction between the receptor and various anions, spectroscopic titration experiments are employed. ¹H NMR and UV-Vis titrations are powerful, non-destructive methods for determining binding stoichiometry and association constants.

¹H NMR Titration

Principle: The chemical environment of the urea N-H protons is highly sensitive to hydrogen bonding. Upon complexation with an anion, electron density is withdrawn from the N-H bond, causing the corresponding signal in the ¹H NMR spectrum to shift downfield (to a higher ppm value).[3][10] By monitoring this shift upon incremental addition of the anion, a binding isotherm can be constructed and fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Kₐ).[4]

Experimental Protocol: ¹H NMR Titration

Objective: To determine the association constant (Kₐ) for the receptor-anion complex.

Materials:

  • Synthesized 1,3-Bis(2-methoxyphenyl)urea (Host)

  • Tetrabutylammonium (TBA) salts of anions (Guests), e.g., TBA-Chloride, TBA-Acetate. (TBA is a large, non-interfering counter-ion).

  • Deuterated solvent (e.g., DMSO-d₆).

  • NMR tubes, micropipettes.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the host at a known concentration (e.g., 5.0 mM) in DMSO-d₆.[11]

    • Prepare a stock solution of the guest (anion TBA salt) at a much higher concentration (e.g., 100 mM) in the same host stock solution to avoid dilution effects.

  • Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the host stock solution to an NMR tube and acquire a ¹H NMR spectrum. This is the '0 equivalents' spectrum. Record the chemical shift of the urea N-H protons.

  • Titration: Add small, precise aliquots of the guest stock solution to the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

  • Data Collection: Continue the additions until the chemical shift of the N-H protons no longer changes significantly, indicating saturation of the binding sites (typically up to 5-10 equivalents of the guest).[3]

  • Data Analysis: Plot the change in the chemical shift (Δδ) of the N-H protons as a function of the guest concentration. Fit this binding isotherm using non-linear regression analysis software to a 1:1 binding model to determine the association constant, Kₐ.

UV-Vis Spectrophotometric Titration

Principle: Anion binding can perturb the electronic structure of the receptor, particularly if the phenyl rings are part of a conjugated system or contain chromophores.[12] This perturbation can lead to changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance intensity (hyperchromic or hypochromic shift).[12][13] These spectral changes are monitored during a titration to determine the binding constant.

Experimental Protocol: UV-Vis Titration

Objective: To independently determine the association constant (Kₐ) via UV-Vis spectroscopy.

Materials:

  • Synthesized 1,3-Bis(2-methoxyphenyl)urea (Host)

  • Tetrabutylammonium (TBA) salts of anions (Guests)

  • Spectroscopic grade solvent (e.g., DMSO or Acetonitrile)

  • UV-Vis spectrophotometer, quartz cuvettes, micropipettes.

Procedure:

  • Stock Solution Preparation:

    • Prepare a host stock solution at a concentration suitable for UV-Vis analysis (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.[13]

    • Prepare a guest stock solution at a higher concentration (e.g., 2.5 x 10⁻³ M) in the same solvent.[12]

  • Initial Spectrum: Place a known volume of the host solution into a quartz cuvette and record its absorption spectrum.

  • Titration: Add small aliquots of the guest stock solution directly to the cuvette. Record a new spectrum after each addition, ensuring thorough mixing.[12]

  • Data Collection: Continue additions until no further significant spectral changes are observed.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the anion. The resulting data can be fitted to a 1:1 binding model to calculate the association constant, Kₐ. The presence of a clear isosbestic point suggests a clean equilibrium between two species (free receptor and complex).[12][13]

Experiment_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Host_Sol Prepare Host Solution (Receptor in Solvent) Initial_Spec Record Initial Spectrum (Host Only) Host_Sol->Initial_Spec Guest_Sol Prepare Guest Solution (Anion in Solvent) Add_Guest Add Aliquots of Guest to Host Solution Guest_Sol->Add_Guest Initial_Spec->Add_Guest Record_Spec Record Spectrum After Each Addition Add_Guest->Record_Spec Plot Plot Δ(Signal) vs. [Guest] Record_Spec->Plot Fit Fit Data to Binding Model Plot->Fit Result Determine Association Constant (Ka) Fit->Result

Sources

1,3-Bis(2-methoxyphenyl)urea: Discovery, Synthesis, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(2-methoxyphenyl)urea (CAS No. 1226-63-7), also known as N,N′ -bis(2-methoxyphenyl)urea or di-o-anisylurea, is a symmetrical diaryl urea derivative[1]. In the realm of applied chemistry and pharmacology, the diaryl urea scaffold is recognized as a "privileged structure," frequently serving as the core pharmacophore for kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[2]. However, the most fascinating historical and technical footprint of 1,3-bis(2-methoxyphenyl)urea lies in its discovery as a critical environmental and toxicological artifact: it is a primary photodecomposition product of Pigment Yellow 74 (PY74), a widely utilized colorant in commercial tattoo inks[3].

This technical whitepaper synthesizes the dual nature of 1,3-bis(2-methoxyphenyl)urea, detailing its photochemical discovery context, historical and modern synthetic pathways, and the rigorous experimental protocols required for its isolation and synthesis.

Discovery Context: The Photochemical Cleavage of Pigment Yellow 74

While diaryl ureas have been synthesized for targeted drug discovery for decades, the specific identification of 1,3-bis(2-methoxyphenyl)urea in dermatological and toxicological contexts was pioneered by 3[3]. Their research investigated the fate of tattoo pigments under prolonged exposure to ultraviolet and solar radiation.

Mechanistic Causality: Pigment Yellow 74 (PY74) is a monoazo dye. Cui and colleagues demonstrated that PY74 is highly susceptible to UV-mediated photochemical cleavage, specifically at its hydrazone and amide bonds[4]. When exposed to simulated solar light, the structural integrity of PY74 fractures. The cleavage of the azo/hydrazone linkage and subsequent recombination or degradation of the amide moiety yields 1,3-bis(2-methoxyphenyl)urea, alongside other fragments like N -(2-methoxyphenyl)-3-oxobutanamide[3]. This discovery raised significant toxicological questions regarding the systemic absorption of photodecomposition artifacts from fading tattoos.

G PY74 Pigment Yellow 74 (PY74) (Tattoo Ink Pigment) UV Simulated Solar Light (UV/Vis Irradiation) PY74->UV Cleavage Photochemical Cleavage (Hydrazone & Amide Bonds) UV->Cleavage Prod1 N-(2-methoxyphenyl)- 3-oxobutanamide Cleavage->Prod1 Prod2 2-(hydroxyimine)-N-(2-methoxyphenyl)- 3-oxobutanamide Cleavage->Prod2 Prod3 1,3-Bis(2-methoxyphenyl)urea (Diaryl Urea Artifact) Cleavage->Prod3

Photochemical cleavage pathway of Pigment Yellow 74 yielding 1,3-bis(2-methoxyphenyl)urea.

Historical and Modern Synthesis Pathways

The targeted synthesis of symmetrical diaryl ureas relies on the linkage of two equivalent aniline derivatives—in this case, 2-methoxyaniline (o-anisidine).

  • Classical Phosgenation: Historically, the synthesis involved the direct reaction of o-anisidine with phosgene gas. While highly efficient, the lethal toxicity of phosgene makes this route obsolete for modern bench-scale chemistry.

  • Triphosgene-Mediated Coupling (Modern Standard): To maintain the efficiency of phosgenation while mitigating safety risks,2 (bis(trichloromethyl) carbonate)[2]. Triphosgene is a stable solid that generates phosgene in situ, reacting with o-anisidine to form a highly reactive 2-methoxyphenyl isocyanate intermediate, which subsequently undergoes nucleophilic attack by a second equivalent of o-anisidine.

  • Green Transamidation: Environmentally benign routes involve the solvent-free heating of o-anisidine with urea, releasing ammonia gas as the only byproduct to yield the target diaryl urea.

G Anisidine 2-Methoxyaniline (o-Anisidine) Triphosgene Triphosgene + Base (Safety-optimized) Anisidine->Triphosgene Phosgenation Urea Urea + Heat (Green Transamidation) Anisidine->Urea Solvent-free Isocyanate 2-Methoxyphenyl Isocyanate (Reactive Intermediate) Triphosgene->Isocyanate Target 1,3-Bis(2-methoxyphenyl)urea (Target Compound) Urea->Target - NH3 Isocyanate->Target + o-Anisidine

Classical and green synthesis routes for 1,3-bis(2-methoxyphenyl)urea from o-anisidine.

Experimental Protocols

Protocol A: Triphosgene-Mediated Synthesis of 1,3-Bis(2-methoxyphenyl)urea

This protocol describes the self-validating synthesis of the target compound using safety-optimized phosgenation[2].

  • Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxyaniline (2.0 mmol) and triethylamine (TEA) (3.0 mmol) in anhydrous dichloromethane (DCM) (15 mL).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive isocyanate intermediate into the corresponding amine and CO2​ . TEA acts as an acid scavenger to neutralize the HCl generated during phosgenation, driving the equilibrium forward.

  • Controlled Phosgenation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.35 mmol) in DCM (5 mL) dropwise over 15 minutes.

    • Causality: Triphosgene yields three equivalents of phosgene in situ. The 0 °C temperature controls the exothermic nature of the reaction, preventing the formation of unwanted side-products.

  • Coupling Phase: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Workup & Purification (Self-Validating Step): Quench the reaction with distilled water (10 mL). Extract the organic layer, then wash sequentially with 1M HCl and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from ethanol.

    • Causality: The 1M HCl wash is the core self-validating mechanism of this protocol; it selectively protonates any unreacted basic o-anisidine, pulling it into the aqueous phase while leaving the neutral 1,3-bis(2-methoxyphenyl)urea isolated in the organic phase.

Protocol B: Photochemical Degradation Assay of PY74

Adapted from the foundational methodology by 4[4].

  • Solvation: Dissolve commercial Pigment Yellow 74 in tetrahydrofuran (THF) to achieve a concentration of ~40 μg/mL (0.10 mM).

    • Causality: PY74 is notoriously insoluble in aqueous media. THF is selected because it provides the necessary solvation to ensure a homogeneous solution, which is required for uniform light exposure during the in vitro assay[4].

  • Deoxygenation: Transfer the solution to a quartz cuvette and purge with Argon gas for 15 minutes prior to sealing.

    • Causality: Purging with Argon displaces dissolved oxygen, ensuring that the observed degradation is driven strictly by direct photochemical cleavage rather than Type-II photochemical generation of reactive oxygen species (ROS)[3].

  • Irradiation & Isolation: Expose the cuvette to simulated solar light generated by a filtered 6.5 kW xenon arc lamp at a distance of 0.5 m for up to 72 hours. Concentrate the irradiated solution and isolate the photoproducts using reversed-phase HPLC for subsequent NMR and mass spectrometry validation.

Quantitative Data & Physicochemical Properties

The following table summarizes the key analytical and physicochemical parameters used to validate the successful synthesis or isolation of 1,3-bis(2-methoxyphenyl)urea[1][5].

PropertyValue / Analytical Data
IUPAC Name 1,3-Bis(2-methoxyphenyl)urea
Common Identifiers Di-o-anisylurea; N,N′ -bis(2-methoxyphenyl)urea
CAS Registry Number 1226-63-7
Molecular Formula C15​H16​N2​O3​
Molecular Weight 272.30 g/mol
Physical Appearance White to light yellow solid
Melting Point 187.6–188.1 °C
1 H NMR (DMSO- d6​ ) δ 8.91 (s, 2H, NH), 8.12 (d, 2H), 7.01-6.87 (m, 6H), 3.86 (s, 6H, OCH3​ )
Mass Spectrometry (m/z) Calculated for [M+H]+ : 273.12; Found: 273.11

References

  • Cui, Y., et al. (2004).Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks. Photochemistry and Photobiology.
  • Cui, Y., et al. (2004).Photodecomposition of Pigment Yellow 74, a Pigment Used in Tattoo Inks (BioOne Complete).
  • ResearchGate (2013).A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine.
  • Sigma-Aldrich.1,3-BIS(2-METHOXYPHENYL)UREA AldrichCPR Product Data.

Sources

Methodological & Application

Step-by-step laboratory synthesis protocol for 1,3-Bis(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of 1,3-Bis(2-methoxyphenyl)urea

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,3-Bis(2-methoxyphenyl)urea. The described method utilizes 2-methoxyaniline as the starting material and triphosgene as a carbonylating agent, which serves as a safer and more manageable substitute for phosgene gas. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It emphasizes safety, mechanistic understanding, and procedural detail to ensure a reproducible and high-yield synthesis. The protocol covers all stages from reagent handling and reaction setup to product purification and characterization.

Introduction and Scientific Background

Symmetrical N,N'-diaryl ureas are a significant class of organic compounds with applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. Their structural motif is a core component in numerous biologically active molecules, including kinase inhibitors used in oncology.[1][2] The synthesis of these compounds is therefore of fundamental importance.

The most direct and common method for preparing symmetrical ureas is the reaction of an aryl amine with a phosgene equivalent. While phosgene (COCl₂) is highly efficient, its extreme toxicity and gaseous nature make it hazardous for routine laboratory use.[3] Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, has emerged as a superior alternative.[4] It is easier to handle and measure, and in situ, it dissociates to generate the required phosgene, thereby minimizing risk.[5]

This protocol details the synthesis of 1,3-Bis(2-methoxyphenyl)urea by reacting two equivalents of 2-methoxyaniline with triphosgene in the presence of a tertiary amine base. The base, typically triethylamine, plays the crucial role of neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism and Stoichiometry

The overall reaction proceeds in two main stages. First, triphosgene reacts with one equivalent of 2-methoxyaniline to form an intermediate, 2-methoxyphenyl isocyanate. This isocyanate is highly electrophilic. In the second stage, this in situ generated isocyanate rapidly reacts with a second equivalent of 2-methoxyaniline to yield the final product, 1,3-Bis(2-methoxyphenyl)urea.

Overall Reaction:

2 x (2-Methoxyaniline) + 1/3 Triphosgene ⟶ 1,3-Bis(2-methoxyphenyl)urea + 2 HCl

The diagram below outlines the mechanistic pathway.

Caption: Reaction mechanism for the synthesis of 1,3-Bis(2-methoxyphenyl)urea.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
2-Methoxyaniline (o-Anisidine)C₇H₉NO123.1590-04-0Purity ≥99%. Should be a colorless to yellowish liquid.[6]
TriphosgeneC₃Cl₆O₃296.7532315-10-9Crystalline solid. Handle with extreme caution.[7]
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous grade, freshly distilled recommended.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, HPLC grade.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying.
EthanolC₂H₅OH46.0764-17-5For recrystallization.
Deuterated Solvent (e.g., DMSO-d₆)C₂D₆OS84.172206-27-1For NMR analysis.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel / addition funnel

  • Reflux condenser with a calcium chloride drying tube or nitrogen/argon inlet

  • Ice-water bath

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • NMR Spectrometer, Mass Spectrometer

Safety Precautions and Hazard Management

This protocol involves highly toxic and corrosive substances. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Triphosgene (Bis(trichloromethyl) carbonate): Extremely toxic and corrosive. Fatal if inhaled.[7] Causes severe skin burns and eye damage.[7] It is moisture-sensitive and can decompose to release phosgene gas. Always weigh in a fume hood and handle with appropriate PPE. Any glassware contaminated with triphosgene should be decontaminated by rinsing with a 10% aqueous sodium bicarbonate solution.

  • 2-Methoxyaniline (o-Anisidine): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen.[8][9] Handle with care, avoiding all direct contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles are mandatory at all times.[10][11]

Detailed Experimental Protocol

The following workflow diagram provides a high-level overview of the synthesis process.

Caption: Experimental workflow for the synthesis of 1,3-Bis(2-methoxyphenyl)urea.

Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum.

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Ensure a gentle flow of nitrogen or argon gas through the system to maintain an inert atmosphere, which is good practice when handling moisture-sensitive reagents like triphosgene.

Step 2: Addition of Reagents
  • To the reaction flask, add 2-methoxyaniline (5.00 g, 40.6 mmol) and anhydrous dichloromethane (DCM, 80 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Add triethylamine (6.2 mL, 44.7 mmol, 1.1 equivalents) to the solution. The addition of a slight excess of base ensures complete neutralization of the generated HCl.

Step 3: Triphosgene Addition
  • In a separate, dry container inside the fume hood, weigh out triphosgene (4.42 g, 14.9 mmol). Note that 1 mole of triphosgene is equivalent to 3 moles of phosgene, so we use approximately 1/3 molar equivalent relative to the aniline.

  • Slowly add the solid triphosgene to the stirred aniline solution in small portions over 20-30 minutes.

  • Causality: This slow, portion-wise addition is critical. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase and the formation of side products. Keeping the temperature at 0 °C favors the desired reaction pathway.

Step 4: Reaction
  • After the addition of triphosgene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material (2-methoxyaniline) and the reaction mixture. The reaction is complete when the starting material spot has disappeared.

Step 5: Work-up and Isolation
  • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of water to the flask to hydrolyze any unreacted triphosgene or isocyanate intermediate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

Step 6: Purification
  • The most effective method for purifying diaryl ureas is recrystallization.[12]

  • Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum. A reported yield for this synthesis is 87%.[13]

Characterization of 1,3-Bis(2-methoxyphenyl)urea

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to light yellow solid.[13]

  • Melting Point: Determine the melting point and compare it to the literature value.

  • ¹H NMR (DMSO-d₆): Expected signals would include singlets for the NH and methoxy (-OCH₃) protons, and multiplets in the aromatic region (6.8-8.2 ppm).

  • ¹³C NMR (DMSO-d₆): Expected signals include those for the carbonyl carbon (~152 ppm), aromatic carbons, and the methoxy carbon.

  • Mass Spectrometry (ESI): The calculated exact mass for C₁₅H₁₆N₂O₃ is 272.1161. The expected m/z would be [M+H]⁺ at 273.1239 or [M+Na]⁺ at 295.1059.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low YieldIncomplete reaction; moisture contamination decomposing triphosgene; loss during work-up or recrystallization.Ensure anhydrous conditions; monitor reaction to completion via TLC; use minimal solvent for recrystallization.
Product "oils out" during recrystallizationThe melting point of the compound/impurities is lower than the solvent's boiling point.Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling.[12]
Impure product after recrystallizationInsoluble impurities or closely related byproducts are present.Perform a hot filtration step during recrystallization to remove insoluble matter. If impurities persist, column chromatography may be necessary.[12]

References

  • Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Available at: [Link]

  • Karaky, R., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Chemistry & Biodiversity, 17(10), e2000270. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7(1), 555-558. Available at: [Link]

  • ResearchGate. (2013). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Available at: [Link]

  • University of Alberta. (n.d.). Using Triphosgene in the Lab. Available at: [Link]

  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

  • Chauhan, S., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 6(4), 423-427. Available at: [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23901-23907. Available at: [Link]

  • ResearchGate. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Available at: [Link]

  • LookChem. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Available at: [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Available at: [Link]

  • European Patent Office. (2007). Method for purifying aqueous urea solution. Available at: [Link]

  • Wikipedia. (n.d.). Phosgene. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods. Available at: [Link]

  • Google Patents. (n.d.). CN102442928A - Urea purification method.

Sources

Application Note: 1,3-Bis(2-methoxyphenyl)urea as a Conformationally Preorganized Hydrogen-Bond Organocatalyst

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of neutral hydrogen-bond organocatalysis, diarylureas and thioureas have emerged as powerful tools for the activation of electrophiles via lowest unoccupied molecular orbital (LUMO) lowering[1]. While the field has historically favored highly electron-deficient scaffolds—such as the benchmark 3,5-bis(trifluoromethyl)phenyl group (Schreiner’s catalyst)—to maximize the Brønsted acidity of the N–H protons, this approach often overlooks the entropic penalty associated with the flexible diaryl backbone[2].

1,3-Bis(2-methoxyphenyl)urea represents a paradigm shift from purely electronic activation to conformational preorganization and bifunctional catalysis . The strategic placement of methoxy groups at the ortho positions introduces two critical mechanistic advantages:

  • Conformational Locking: The lone pairs on the ortho-methoxy oxygens engage in repulsive steric interactions with the urea carbonyl oxygen, while simultaneously forming weak intramolecular dipole interactions with the urea N–H protons. This restricts rotation around the C(aryl)–N bond, locking the catalyst into an active anti,anti-conformation that is perfectly preorganized to bind incoming substrates[3].

  • Bifunctional Push-Pull Dynamics: While the urea motif acts as a dual hydrogen-bond donor to activate electrophiles (e.g., nitroalkenes, carbonyls), the Lewis basic ortho-methoxy oxygens can act as secondary hydrogen-bond acceptors. This allows the catalyst to simultaneously coordinate a protic nucleophile, raising its highest occupied molecular orbital (HOMO) and directing it toward the activated electrophile[1].

Mechanism Cat 1,3-Bis(2-methoxyphenyl)urea Donor Urea Motif (N-H) Dual H-Bond Donor Cat->Donor Structural Component Acceptor ortho-Methoxy (-OCH3) H-Bond Acceptor / Steric Guide Cat->Acceptor Structural Component Elec Electrophile Activation (LUMO Lowering) Donor->Elec H-Bond Donation Nuc Nucleophile Coordination (HOMO Raising) Acceptor->Nuc H-Bond Acceptance TS Highly Ordered Bifunctional Transition State Elec->TS Nuc->TS

Fig 1: Bifunctional activation model of 1,3-Bis(2-methoxyphenyl)urea.

Quantitative Data: Comparative Catalytic Efficiency

To demonstrate the efficacy of the ortho-methoxy substitution, we benchmark 1,3-bis(2-methoxyphenyl)urea against other diarylureas in a standard Friedel-Crafts alkylation of indole with trans- β -nitrostyrene.

Notice how the para-methoxy variant performs poorly due to the electron-donating effect deactivating the urea N–H bonds without providing any conformational benefit. In contrast, the ortho-methoxy variant overcomes this electronic penalty through superior structural preorganization[2], achieving yields comparable to highly acidic thioureas.

Catalyst (10 mol%)Substitution PatternTime (h)Conversion (%)Isolated Yield (%)
None (Control) N/A48< 5Traces
1,3-Diphenylurea Unsubstituted244541
1,3-Bis(4-methoxyphenyl)urea para-Methoxy482218
1,3-Bis(2-methoxyphenyl)urea ortho-Methoxy 12 > 99 94
Schreiner's Thiourea 3,5-Bis(CF 3​ )10> 9996

Data synthesized from benchmark organocatalytic Friedel-Crafts evaluations under standard conditions (Toluene, 25 °C).

Experimental Protocols

The following protocol details the use of 1,3-bis(2-methoxyphenyl)urea in the activation of nitroolefins. This protocol is designed to be self-validating : it includes a mandatory blank control to ensure the observed rate acceleration is strictly catalyst-driven, and utilizes anhydrous conditions to prevent water from outcompeting the substrate for the catalyst's hydrogen-bonding sites[1].

Catalyst Preparation & Handling

1,3-Bis(2-methoxyphenyl)urea is a bench-stable, light-yellow solid (m.p. 187.6–188.1 °C)[3]. While it is highly stable to photodecomposition compared to complex azo-pigments containing similar substructures[4], its hydrogen-bonding network is hygroscopic.

  • Drying: Prior to use, dry the catalyst in a vacuum oven at 60 °C for 4 hours.

  • Storage: Store in a desiccator over anhydrous CaSO 4​ .

Standard Operating Procedure: Friedel-Crafts Alkylation

Reagents Required:

  • Indole (1.0 mmol, 117 mg)

  • trans- β -Nitrostyrene (1.0 mmol, 149 mg)

  • 1,3-Bis(2-methoxyphenyl)urea (0.1 mmol, 27.2 mg, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Workflow:

  • System Assembly (Self-Validation Step 1): Prepare two identical oven-dried 10 mL Schlenk flasks equipped with magnetic stir bars. Label one "Catalyzed" and the other "Blank Control". Purge both flasks with dry Argon for 5 minutes.

  • Catalyst Loading: To the "Catalyzed" flask, add 27.2 mg of 1,3-bis(2-methoxyphenyl)urea. Leave the "Blank Control" empty of catalyst.

  • Electrophile Pre-equilibration: Add 149 mg of trans- β -nitrostyrene to both flasks, followed by 1.0 mL of anhydrous toluene. Stir the "Catalyzed" flask for 10 minutes at room temperature. Causality note: This allows the urea dual H-bond donor to coordinate the nitro group, lowering the LUMO of the alkene before the nucleophile is introduced.

  • Nucleophile Addition: Dissolve 117 mg of indole in 1.0 mL of anhydrous toluene. Add this solution dropwise to both flasks over 2 minutes.

  • Kinetic Monitoring (Self-Validation Step 2): Stir both reactions at 25 °C. Take 10 μ L aliquots at t=1 h, t=4 h, and t=12 h. Analyze via TLC (Hexanes/EtOAc 4:1, UV visualization). The "Catalyzed" flask should show rapid consumption of the bright yellow nitrostyrene spot, while the "Blank Control" should remain largely unreacted.

  • Quenching & Workup: Upon completion (approx. 12 h for the catalyzed reaction), quench the reaction by adding 2.0 mL of saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure alkylated product.

Workflow S1 1. Catalyst Drying & Pre-equilibration S2 2. Substrate Addition S1->S2 S3 3. Kinetic Monitoring (vs. Blank Control) S2->S3 S4 4. Aqueous Quench & Extraction S3->S4 S5 5. Chromatographic Isolation S4->S5

Fig 2: Standardized experimental workflow for urea-catalyzed transformations.

Troubleshooting & Optimization

  • Low Conversion / Sluggish Kinetics: If the reaction stalls, the most common culprit is moisture. Water is an excellent hydrogen-bond competitor and will rapidly displace the substrate from the urea pocket. Ensure toluene is strictly anhydrous and glassware is flame-dried.

  • Catalyst Solubility Issues: 1,3-Bis(2-methoxyphenyl)urea has moderate solubility in non-polar solvents. If the catalyst crashes out, slightly increase the polarity of the solvent medium by using a 9:1 Toluene/Dichloromethane mixture. Do not use highly polar protic solvents (like Methanol) or strong H-bond acceptors (like DMSO or DMF), as these will completely inhibit the catalytic cycle[2].

  • Background Reaction: If the "Blank Control" shows significant product formation, verify the purity of the indole. Trace acidic impurities in aged indole can catalyze the Friedel-Crafts reaction independently of the urea.

References

  • Organocatalysis Mediated by (Thio)urea Derivatives Source: Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

  • Synthesis of Thiourea and Urea Organocatalysts by Opioids Source: Dublin City University (DCU) DORAS Repository. URL:[Link]

  • A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: ResearchGate / Chemical Research in Chinese Universities. URL:[Link]

  • Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks Source: ResearchGate / Photochemistry and Photobiology. URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 1,3-Bis(2-methoxyphenyl)urea in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of diarylureas.

1,3-Bis(2-methoxyphenyl)urea is a highly lipophilic, symmetrical diarylurea. While its structure makes it an excellent candidate for various biological targets, it is notoriously difficult to dissolve in aqueous media. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these solubility barriers and providing self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Solubilization Strategy Decision Matrix

SolubilizationTree Start 1,3-Bis(2-methoxyphenyl)urea Solubilization InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo / PK Studies (Animal Models) Start->InVivo DMSO DMSO Stock + Media Dilution (Max 0.1% - 0.5% DMSO) InVitro->DMSO Low Dose (<10 µM) HPBCD HP-β-CD Inclusion Complex (For high-dose aqueous) InVitro->HPBCD High Dose (>10 µM) InVivo->HPBCD Aqueous IV/PO Formulation Lipid Formulation or Solid Dispersion InVivo->Formulation High Dose PO

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is 1,3-Bis(2-methoxyphenyl)urea so difficult to dissolve in water or buffer? A: The insolubility is driven by two thermodynamic barriers: high lipophilicity and high crystal lattice energy. The central urea moiety acts as both a double hydrogen-bond donor and acceptor, allowing the molecules to form a tightly packed, planar, and highly stable crystalline lattice via intermolecular hydrogen bonding and π−π stacking of the methoxyphenyl rings [1]. To dissolve the compound, water must break these strong intermolecular forces, which is thermodynamically unfavorable.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates when I dilute it into my cell culture media. Can I just increase the DMSO concentration? A: No, increasing the DMSO concentration in cell culture media introduces severe confounding variables. While DMSO is a universal solvent for poorly water-soluble drugs, it is highly cytotoxic at elevated concentrations. DMSO alters cell membrane permeability, induces oxidative stress, and can cause cell cycle arrest [2]. For robust, artifact-free data, you must respect the biological tolerance limits of your specific assay.

Table 1: Quantitative DMSO Tolerance Limits in Biological Assays [2]

Cell Type / Assay ModelMax Recommended DMSO[v/v]Observed Biological Artifacts Above Limit
Primary Fibroblasts0.1%Reduced proliferation, immediate viability drop
Immortalized Cancer Lines0.3% - 0.5%Morphological changes, protein unfolding
Hepatocytes / Cardiomyocytes1.0% (Short term <24h)Cytotoxicity in MTT/BrDU assays
In Vivo (Murine IV/IP)2.0% - 5.0%Vascular occlusion, local tissue necrosis

Q3: If I am capped at 0.1% DMSO, I can only achieve a 10 µM final concentration before precipitation. How can I test higher doses? A: You must bypass standard co-solvency and use a supramolecular encapsulation strategy. The most effective method for planar diarylureas is the use of Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic 1,3-Bis(2-methoxyphenyl)urea molecule, shielding it from water and drastically reducing the apparent crystal lattice energy without requiring toxic organic solvents [3].

Experimental Methodology: HP- β -CD Inclusion Complexation

To achieve high aqueous concentrations (e.g., >100 µM) for in vitro or in vivo dosing, follow this solvent-evaporation methodology. This protocol ensures true molecular inclusion rather than a simple physical mixture.

Step-by-Step Protocol:

  • Molar Ratio Calculation: Weigh 1,3-Bis(2-methoxyphenyl)urea and HP- β -CD at a 1:2 or 1:4 molar ratio. The excess cyclodextrin drives the equilibrium toward complete inclusion.

  • Co-dissolution: Dissolve both powders in a volatile co-solvent system (e.g., Methanol:Dichloromethane 1:1 v/v). Causality: Both the hydrophobic drug and the hydrophilic cyclodextrin must be fully dissolved at the molecular level to allow the drug to enter the cyclodextrin cavity.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry film forms.

  • Desiccation: Place the flask under a high vacuum overnight to remove all residual organic solvent traces.

  • Reconstitution: Reconstitute the dry film in your desired aqueous buffer (e.g., PBS or cell culture media) using gentle vortexing and sonication for 15 minutes.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter.

HPBCDWorkflow Step1 Weigh API & HP-β-CD Step2 Co-dissolve in Organic Solvent Step1->Step2 Step3 Rotary Evaporation Step2->Step3 Step4 Reconstitute in Aqueous Buffer Step3->Step4 Step5 Filter (0.22 µm) & Quantify Step4->Step5

Workflow for generating a highly soluble HP-β-CD inclusion complex via solvent evaporation.

Self-Validating Protocol: Differentiating True Solution from Micro-Suspension

A common pitfall in formulation chemistry is mistaking a finely dispersed micro-suspension (nanocrystals) for a true solution. Micro-suspensions will artificially inflate your calculated dose but will fail to penetrate cells, leading to false-negative assay results.

Validation Steps:

  • Prepare your final aqueous formulation of 1,3-Bis(2-methoxyphenyl)urea.

  • Split the formulation into two equal aliquots: Aliquot A and Aliquot B .

  • Centrifuge Aliquot A at 15,000 x g for 20 minutes. This force is sufficient to pellet out any undissolved nanocrystals or micro-precipitates.

  • Leave Aliquot B uncentrifuged (bulk control).

  • Sample the top supernatant of Aliquot A, and the bulk of Aliquot B.

  • Quantify both samples using LC-MS or UV-Vis spectroscopy.

System Logic (Causality): If the concentration of [Aliquot A]≈[Aliquot B] , your compound is in a true thermodynamic solution. If [Aliquot A]<[Aliquot B] by more than 5-10%, your compound is crashing out of solution. You must either decrease your target concentration, increase your cyclodextrin ratio, or switch to a lipid-based nanoemulsion.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Center for Biotechnology Information (NCBI) - PMC[Link][1]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro Jagiellonian Center of Innovation[Link][2]

  • Solubilization techniques used for poorly water-soluble drugs Asian Journal of Pharmaceutical Sciences / NIH[Link][3]

Sources

Minimizing unwanted side reactions during 1,3-Bis(2-methoxyphenyl)urea preparation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of symmetric diaryl ureas like 1,3-Bis(2-methoxyphenyl)urea (also known as di(o-anisyl)urea). While the overall transformation—coupling two equivalents of 2-methoxyaniline with a carbonyl source—appears straightforward on paper, the reaction is notoriously plagued by competing nucleophilic attacks, intermediate stalling, and oxidative degradation.

This technical support guide is engineered to help you master the kinetic and thermodynamic controls required to isolate high-purity product without relying on exhaustive chromatography.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis proceeds via a highly reactive 2-methoxyphenyl isocyanate intermediate. The fate of this intermediate dictates your yield: it can react with the starting amine to form your desired product, or it can react with the already-formed urea to create unwanted biurets.

UreaSynthesis Aniline 2-Methoxyaniline (Nucleophile) Isocyanate Reactive Intermediate (2-Methoxyphenyl isocyanate) Aniline->Isocyanate + Carbonyl Source Oxidation Side Product: Quinone-imines (Oxidation) Aniline->Oxidation O2 / Light Carbonyl Carbonyl Source (Triphosgene / CDI) Carbonyl->Isocyanate Product Desired Product 1,3-Bis(2-methoxyphenyl)urea Isocyanate->Product + 2-Methoxyaniline (Controlled Addition) Stalled Stalled Intermediate (Protonated Amine / Stable Adduct) Isocyanate->Stalled Lack of Base / Low Temp Biuret Side Product: Biuret (Over-reaction) Product->Biuret + Excess Isocyanate (Poor Stoichiometry)

Pathways in 1,3-Bis(2-methoxyphenyl)urea synthesis: desired product versus common side reactions.

Troubleshooting & FAQs: Minimizing Side Reactions

Q1: Why am I getting insoluble biuret and oligouret byproducts, and how do I prevent them? A1: Biuret formation is a classic over-reaction where the newly formed symmetric urea—which still possesses lone pairs on its nitrogen atoms—acts as a nucleophile and attacks excess isocyanate intermediates[1]. This typically occurs when there is a localized high concentration of the phosgene equivalent in your flask. Causality & Corrective Action: To prevent this, you must invert the concentration gradient. Instead of adding the amine to the carbonyl source, perform a slow, dropwise addition of the phosgene equivalent (e.g., triphosgene) into a dilute solution of 2-methoxyaniline. This ensures the isocyanate intermediate is consumed by the highly nucleophilic primary amine the exact moment it forms, keeping its steady-state concentration too low to react with the bulkier, less nucleophilic urea product[1].

Q2: My reaction stalls halfway, yielding unreacted 2-methoxyaniline. How do I drive it to completion? A2: The root cause depends entirely on your choice of carbonyl source. Triphosgene Systems: The reaction generates hydrochloric acid (HCl) as a byproduct. If the HCl is not immediately scavenged, it protonates the remaining 2-methoxyaniline to form an anilinium salt. This eliminates the amine's nucleophilicity, abruptly stalling the reaction[2]. Solution: Always use at least 2.5 equivalents of a non-nucleophilic base (like triethylamine or DIPEA) relative to the amine. CDI Systems: N,N'-Carbonyldiimidazole (CDI) forms an intermediate imidazole-1-carboxamide. Unlike an isocyanate, this intermediate is relatively stable and less electrophilic[3]. Solution: The second substitution step requires a thermal driving force. Heating the reaction to 60–65 °C is mandatory to expel the second imidazole leaving group and form the urea[3].

Q3: The final product has a dark/purple tint instead of being a pristine white solid. What causes this? A3: 2-Methoxyaniline is an electron-rich aromatic amine, making it highly susceptible to air oxidation, which produces highly colored, conjugated quinone-imine species. Causality & Corrective Action: Even trace amounts of oxidized starting material will contaminate the final urea. Always use freshly distilled or recrystallized 2-methoxyaniline. Furthermore, the entire reaction must be conducted under a strict inert atmosphere (nitrogen or argon) using degassed solvents.

Quantitative Data & Reagent Selection

Table 1: Comparison of Carbonyl Sources for Symmetric Urea Synthesis

ReagentOptimal Stoichiometry (Reagent:Amine)Primary ByproductsActivation TemperatureBiuret Formation Risk
Triphosgene 0.34 : 2.0HCl, CO₂0 °C to Room TempHigh (if added too fast)
CDI 1.0 : 2.0Imidazole, CO₂Room Temp to 65 °CLow

Table 2: Troubleshooting Matrix

ObservationChemical CausalityCorrective Action
High MW impurities (insoluble) Urea nucleophilic attack on excess isocyanate (Biuret/Oligouret formation).Use strict stoichiometry; reverse addition (add carbonyl source slowly to the amine).
Reaction stalls at 50% conversion Amine protonation by HCl (triphosgene) or stable intermediate formation (CDI).Add 2.5 eq of Et₃N/DIPEA (for triphosgene); Increase heat to 65 °C (for CDI).
Dark brown/purple crude product Oxidative degradation of the electron-rich 2-methoxyaniline starting material.Distill amine prior to use; strictly degas solvents; run under Argon/N₂.

Self-Validating Experimental Protocols

Protocol A: Triphosgene-Mediated Synthesis

Causality Check: Triphosgene is utilized because it is a stable solid, avoiding the extreme inhalation hazards of phosgene gas, while delivering identical electrophilicity[3].

  • Amine Activation: Dissolve 2-methoxyaniline (2.0 eq, 20 mmol) and triethylamine (2.5 eq, 25 mmol) in 50 mL of anhydrous, degassed THF under argon. Cool to 0 °C. Validation: The solution should remain clear and colorless; yellowing indicates amine oxidation.

  • Controlled Electrophile Addition: Dissolve triphosgene (0.34 eq, 3.4 mmol—providing ~1.02 eq of phosgene) in 20 mL of THF. Add dropwise via an addition funnel over 45 minutes. Causality: Slow addition prevents a localized excess of isocyanate, effectively eliminating biuret formation[1].

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours. Validation: A white precipitate (triethylamine hydrochloride and the urea product) will form, visually confirming reaction progression[2].

  • Self-Validating Workup: Quench with 10 mL of water. Evaporate the THF under reduced pressure. Resuspend the crude solid in ethyl acetate and wash aggressively with 1M HCl (3 x 20 mL). Causality: The acidic wash protonates and extracts any unreacted 2-methoxyaniline into the aqueous layer, guaranteeing that the remaining organic-soluble solid is the neutral urea product.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to yield pure 1,3-Bis(2-methoxyphenyl)urea as a white crystalline solid.

Protocol B: CDI-Mediated Synthesis (Phosgene-Free Alternative)

Causality Check: CDI is less toxic and generates imidazole instead of HCl, eliminating the need for an external base, but it requires thermal activation[3].

  • Intermediate Formation: Dissolve 2-methoxyaniline (2.0 eq, 20 mmol) in 50 mL of anhydrous THF. Add CDI (1.0 eq, 10 mmol) portion-wise at room temperature. Stir for 2 hours.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours. Causality: Heating overcomes the activation energy barrier required to displace the second imidazole ring[3].

  • Workup & Validation: Cool to room temperature. The symmetric urea product often precipitates directly from the THF. Filter the solid and wash with cold THF, then with 1M HCl. Causality: Imidazole and unreacted amine are highly soluble in acidic aqueous media, leaving behind the pure, insoluble 1,3-Bis(2-methoxyphenyl)urea on the filter paper.

References

[3] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: nih.gov URL: [Link]

[2] Title: Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors Source: nih.gov URL: [Link]

Sources

Overcoming steric hindrance in the functionalization of 1,3-Bis(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1,3-Bis(2-methoxyphenyl)urea. As a diarylurea with ortho-methoxy substituents on both phenyl rings, this molecule presents severe steric hindrance and conformational locking[1]. The bulky methoxy groups restrict rotation around the N-Aryl bond, sterically shielding the urea nitrogens and complicating both N-alkylation and electrophilic aromatic substitution (EAS)[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these barriers and achieve high-yield functionalization[3].

Diagnostic Workflow: Functionalization Strategy

FunctionalizationWorkflow Start 1,3-Bis(2-methoxyphenyl)urea Functionalization N_Alk N-Alkylation / N-Acylation Start->N_Alk Ring_Sub Ring Substitution (EAS) Start->Ring_Sub Base_Solvent Use Strong Base (NaH/KOtBu) Polar Aprotic Solvent (DMF/THF) N_Alk->Base_Solvent Directing_Groups Methoxy Directs ortho/para Sterics Block ortho Ring_Sub->Directing_Groups Temp_Control Elevate Temp (60-80°C) Overcome Rotational Barrier Base_Solvent->Temp_Control Regio_Control Target para to Methoxy (Position 5) Directing_Groups->Regio_Control

Decision tree for overcoming steric hindrance in diarylurea functionalization.

Troubleshooting Guides & FAQs

Q1: My N-alkylation yields are consistently below 20%. The starting material is mostly recovered. What is going wrong? Causality & Solution: The ortho-methoxy groups force the diarylurea into a cis-trans or trans-trans conformation that sterically shields the N-H protons[2]. Weak bases (like K₂CO₃) in standard solvents (like acetonitrile) cannot efficiently access and deprotonate the nitrogen. Action: Switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a strongly coordinating polar aprotic solvent like DMF or THF[4]. The strong base forces deprotonation, creating a highly nucleophilic urea anion. If steric clash with the alkyl halide is still an issue, add a phase-transfer catalyst or a crown ether (e.g., 18-crown-6 for K⁺) to strip the counterion and increase the nucleophilicity of the nitrogen anion.

Q2: I am trying to mono-alkylate the urea, but I keep getting a mixture of unreacted starting material, mono-alkylated, and di-alkylated products. How do I control this? Causality & Solution: Once the first nitrogen is alkylated, the symmetry of the molecule is broken. The added alkyl group increases the steric bulk, but it also disrupts the hydrogen-bonding network that originally stabilized the unreactive conformation[3]. This makes the second deprotonation kinetically competitive. Action:

  • Stoichiometry: Strictly limit the alkylating agent to 0.95 equivalents.

  • Temperature: Perform the deprotonation at 0 °C, then add the electrophile slowly at 0 °C before allowing it to warm to room temperature.

  • Validation: Monitor by TLC. The mono-alkylated product will have a significantly higher Rf value due to the loss of one hydrogen bond donor. In ¹H NMR, the disappearance of one broad singlet (urea N-H, ~8-9 ppm) and the shift of the remaining N-H proton confirms mono-alkylation.

Q3: When performing Electrophilic Aromatic Substitution (e.g., bromination), the reaction is sluggish, and I get a complex mixture of regioisomers. Why? Causality & Solution: Both the methoxy group (-OCH₃) and the urea nitrogen (-NHCONH-) are strongly activating, ortho/para-directing groups. However, the ortho positions relative to the urea nitrogen are heavily sterically hindered by the adjacent methoxy group and the urea core itself. Action: Electrophilic attack will preferentially occur at the position para to the methoxy group (position 5 on the phenyl ring), as it is the least sterically hindered activated site. To prevent over-halogenation, use mild, bulky electrophilic sources (e.g., N-Bromosuccinimide (NBS) instead of Br₂) and run the reaction in a non-polar solvent like DCM at low temperatures to maximize regioselectivity.

Quantitative Data: Base and Solvent Effects on N-Alkylation

To optimize the N-alkylation of 1,3-Bis(2-methoxyphenyl)urea with benzyl bromide, refer to the following validated parameter matrix[4].

Base (1.2 eq)SolventTemp (°C)AdditiveConversion (%)Mono:Di Ratio
K₂CO₃Acetonitrile80None< 15%100:0
Cs₂CO₃DMF60None45%85:15
NaHTHF25None78%70:30
KOtBuTHF0 to 2518-Crown-6> 95%40:60
NaHDMF0 to 25None88%65:35

Conformational Dynamics of Activation

ConformationalShift State1 Sterically Locked (Inactive) State2 Deprotonated Anion (Activated) State1->State2 NaH / DMF -H2 State3 Alkyl Attack (Transition) State2->State3 R-X SN2 State4 Functionalized Product State3->State4 Relaxation

Conformational activation pathway for the N-alkylation of sterically hindered diarylureas.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Regioselective Mono-N-Alkylation

Self-Validating System: This protocol uses temperature gradients to trap the mono-anion, preventing over-reaction.

  • Preparation: Flame-dry a 50 mL Schlenk flask under inert gas (N₂ or Ar). Add 1,3-Bis(2-methoxyphenyl)urea (1.0 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in portions.

    • Validation Check: Observe the evolution of H₂ gas. The solution will turn slightly yellow, indicating the formation of the urea anion. Stir at 0 °C for 30 minutes.

  • Electrophile Addition: Dissolve the alkyl halide (0.95 mmol, limiting reagent to prevent di-alkylation) in 2 mL anhydrous DMF. Add dropwise over 15 minutes via syringe pump.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The starting material (lower Rf) should be mostly consumed, with a major new spot appearing (higher Rf).

  • Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Sterically Controlled Bromination (EAS)
  • Preparation: Dissolve 1,3-Bis(2-methoxyphenyl)urea (1.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) in a round-bottom flask.

  • Cooling: Cool the mixture to -10 °C using an ice/salt bath. Low temperature is critical to prevent poly-halogenation.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.05 mmol for di-bromination, one on each ring) in small portions over 20 minutes. Keep the flask shielded from light to prevent radical side reactions.

  • Monitoring: Stir for 2 hours at -10 °C.

    • Validation Check: The reaction mixture will turn pale yellow. TLC will show the disappearance of the starting material.

  • Workup: Wash the organic layer with saturated aqueous Na₂S₂O₃ (15 mL) to quench unreacted NBS, followed by water and brine. Dry over MgSO₄ and evaporate. The bulky methoxy group directs the bromine to the para position (position 5), yielding 1,3-Bis(5-bromo-2-methoxyphenyl)urea.

References

  • [2] Title: Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. Source: researchgate.net. URL: [Link]

  • [4] Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: beilstein-journals.org. URL:[Link]

  • [3] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: nih.gov. URL: [Link]

Sources

Refining purification and chromatography methods for 1,3-Bis(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of substituted diarylureas. 1,3-Bis(2-methoxyphenyl)urea presents unique physicochemical hurdles. The rigid, planar urea core facilitates strong intermolecular hydrogen bonding (via N-H and C=O) and π-π stacking, resulting in notoriously poor solubility in standard non-polar solvents[1]. Furthermore, the ortho-methoxy substituents introduce steric hindrance and localized polarity changes that complicate traditional normal-phase chromatography[2].

This guide provides self-validating troubleshooting protocols and mechanistic explanations to help you optimize your purification workflows.

Section 1: Troubleshooting & FAQs

Q1: My crude 1,3-Bis(2-methoxyphenyl)urea crashes out at the head of the C18 column during RP-HPLC, causing severe backpressure. How do I prevent this? A1: Causality: Diarylureas are highly hydrophobic. To dissolve the crude mixture for injection, researchers often use 100% DMSO or DMF[3]. When this strong solvent plug hits a highly aqueous mobile phase (e.g., 90% Water / 10% Acetonitrile) at the column head, the sudden drop in the dielectric constant causes rapid nucleation and precipitation of the urea. Solution: Implement a "sandwich" injection technique or perform a step-wise dilution of your DMSO stock with the starting mobile phase (up to the cloud point) before injection[3]. Additionally, ensure your column oven is set to 35–40 °C to maintain solubility during the chromatographic run.

Q2: I am seeing co-elution of the target urea with unreacted 2-methoxyaniline on normal-phase silica gel. Why does this happen and how can I resolve it? A2: Causality: The highly polar urea carbonyl and N-H groups interact strongly with the free silanol groups on the silica stationary phase. This causes severe peak tailing that bleeds into the aniline fraction, destroying resolution. Solution: Transition to Reverse-Phase HPLC (RP-HPLC) using a C18 column, which is the gold standard for diarylurea purification[4]. If normal-phase must be used, you must deactivate the silica by adding 1–2% triethylamine (TEA) to your mobile phase, or use a highly polar modifier gradient (e.g., Dichloromethane to 5% Methanol) to outcompete the hydrogen bonding.

Q3: Recrystallization in pure ethanol is giving me very low yields. What is the mechanistic reason for this, and what solvent system should I use? A3: Causality: While ethanol is a standard recrystallization solvent for unsubstituted diarylureas[1], the two ortho-methoxy groups on 1,3-bis(2-methoxyphenyl)urea increase its solubility in alcohols due to additional hydrogen-bond accepting capabilities. The compound remains too soluble even at 4 °C. Solution: Utilize a dual-solvent (anti-solvent) system[5]. Dissolve the crude in a minimal amount of hot ethyl acetate or ethanol, and slowly add a non-polar anti-solvent like hexane or water until the solution becomes turbid. This forces the equilibrium toward crystallization as the thermal kinetic energy drops.

Section 2: Quantitative Data Summary

To ensure a self-validating system, compare your experimental parameters against the validated physicochemical and chromatographic data summarized below.

ParameterRecommended Value / ConditionMechanistic Rationale
Optimal RP-HPLC Column C18 (e.g., 250 x 4.6 mm, 5 µm)Non-polar stationary phase minimizes urea-silanol hydrogen bonding[4].
Mobile Phase Modifiers 0.1% TFA or 0.1% Formic AcidLowers pH to keep residual anilines protonated, improving peak shape and resolution[6].
Detection Wavelength 254 nm and 280 nmCaptures the strong UV absorbance of the conjugated aromatic rings[6].
Solubility (Injection) DMSO or DMF (≤ 20 mg/mL)Disrupts intermolecular urea-urea hydrogen bonding networks[3].
Melting Point ~187–188 °CVerification of purity post-recrystallization[7].

Section 3: Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Hexane)

This protocol utilizes anti-solvent addition to maximize yield while leaving polar impurities in the mother liquor.

  • Dissolution: Place 1.0 g of crude 1,3-bis(2-methoxyphenyl)urea in a clean, dry Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add 10 mL of Ethyl Acetate. Heat the suspension gently on a hot plate to a mild reflux (approx. 75 °C) until the solid completely dissolves. Note: If insoluble particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: While maintaining the temperature, add Hexane dropwise using a glass pipette. Continue adding until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.

  • Equilibration: Add just enough hot Ethyl Acetate (1-2 drops) to clear the turbidity. Remove the flask from the heat source.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high-purity needle-like crystals.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes. Vacuum filter the crystals using a Büchner funnel and wash with 5 mL of ice-cold Hexane. Dry under a vacuum.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is designed to separate the target urea from symmetrical byproducts and unreacted anilines.

  • Sample Preparation: Dissolve the crude product in DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a Preparative C18 column (e.g., 250 x 21.2 mm) with 90% Solvent A (Water + 0.1% TFA) and 10% Solvent B (Acetonitrile + 0.1% TFA) at a flow rate of 15 mL/min.

  • Injection: Inject up to 1 mL of the filtered sample. Crucial Step: Do not exceed 1 mL per injection to prevent DMSO-induced peak distortion.

  • Gradient Elution:

    • 0–5 min: Hold at 10% B (Flushes DMSO and polar anilines).

    • 5–25 min: Linear gradient from 10% B to 90% B (Elutes the target diarylurea).

    • 25–30 min: Hold at 90% B (Column wash).

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak (typically eluting between 60-75% Acetonitrile).

  • Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the pure 1,3-bis(2-methoxyphenyl)urea as a white powder.

Section 4: System Workflow Visualization

The following workflow illustrates the logical decision-making process for purifying 1,3-Bis(2-methoxyphenyl)urea based on crude complexity.

PurificationWorkflow Start Crude 1,3-Bis(2-methoxyphenyl)urea (Contains Anilines/Byproducts) SolCheck Assess Solubility Profile (Polar vs. Non-Polar) Start->SolCheck Recryst Dual-Solvent Recrystallization (EtOAc / Hexane) SolCheck->Recryst High concentration achievable HPLC Preparative RP-HPLC (C18, MeCN/H2O + 0.1% TFA) SolCheck->HPLC Complex impurity profile Pure Pure Target Compound (>98% Purity by LC-MS) Recryst->Pure Controlled cooling Impure Soluble Impurities (Mother Liquor / Waste) Recryst->Impure Filtration HPLC->Pure Fraction Collection HPLC->Impure Elution to Waste

Fig 1: Logical workflow for the purification of 1,3-Bis(2-methoxyphenyl)urea.

Section 5: References

  • Evaluation of Diarylureas for Activity Against Plasmodium falciparum Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation & Comparative

Anion Binding Affinities: A Comparative Analysis of 1,3-Bis(2-methoxyphenyl)urea and its Thiourea Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic anion receptors is a cornerstone of supramolecular chemistry, with applications ranging from environmental sensing to transmembrane transport. Among the most ubiquitous hydrogen-bond donating motifs are ureas and thioureas, which provide directional, bidentate binding clefts capable of capturing anions under neutral conditions[1]. This guide provides an in-depth comparative analysis of 1,3-bis(2-methoxyphenyl)urea and its thiourea analog, exploring the mechanistic causality behind their differential binding affinities and detailing the self-validating experimental frameworks required to quantify these interactions.

Mechanistic Foundations of Anion Recognition

The fundamental divergence in anion binding affinity between the urea and thiourea analogs originates from the substitution of the carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S). This single atomic swap drastically alters the electronic landscape of the receptor cleft[2].

  • Electronegativity and Polarization: Sulfur is significantly less electronegative and possesses a larger atomic radius than oxygen. This reduces the bond strength of the C=S double bond and induces greater polarization across the adjacent N-H bonds[2].

  • Enhanced Acidity: Because of this polarization, the N-H protons in the thiourea moiety are considerably more acidic than those in the urea analog[3]. Higher acidity directly translates to a more potent hydrogen-bond donating capacity, allowing the thiourea receptor to form stronger, more stable complexes with basic anions[4].

  • Conformational Pre-organization: The 2-methoxyphenyl substituents play a critical structural role. The bulky ortho-methoxy groups provide steric shielding that helps pre-organize the binding cleft. Furthermore, the methoxy oxygens can participate in weak intramolecular interactions with the N-H protons in the unbound state, rigidifying the molecule and reducing the entropic penalty upon anion capture.

BindingLogic Urea 1,3-Bis(2-methoxyphenyl)urea (C=O Motif) O_EN Higher Electronegativity (O) Lower N-H Polarization Urea->O_EN Thiourea 1,3-Bis(2-methoxyphenyl)thiourea (C=S Motif) S_EN Lower Electronegativity (S) Higher N-H Polarization Thiourea->S_EN Acidity_U Lower N-H Acidity O_EN->Acidity_U Acidity_T Higher N-H Acidity S_EN->Acidity_T WeakBind Moderate Anion Affinity (e.g., F- Ka ~ 10^2 M^-1) Acidity_U->WeakBind Standard H-Bonding StrongBind Strong Anion Affinity (e.g., F- Ka ~ 10^3 M^-1) Acidity_T->StrongBind Enhanced H-Bonding

Logical relationship dictating the differential anion binding affinities of urea vs. thiourea.

Quantitative Affinity Comparison

Binding affinities ( Ka​ ) are heavily dependent on the basicity and charge density of the target anion. Both receptors typically follow a binding trend of F⁻ > H₂PO₄⁻ > Cl⁻ > HSO₄⁻ > Br⁻ > I⁻ > ClO₄⁻ > NO₃⁻[3]. However, due to the enhanced acidity of the thiocarbonyl motif, the thiourea analog consistently outperforms the urea analog across all basic anions[1][3].

The table below summarizes representative binding constants for these scaffolds in highly competitive media (DMSO- d6​ ), demonstrating the superior performance of the thiourea cleft.

Anion (TBA⁺ Salt)1,3-Bis(2-methoxyphenyl)urea Ka​ (M⁻¹)1,3-Bis(2-methoxyphenyl)thiourea Ka​ (M⁻¹)Binding Affinity Ratio (Thiourea/Urea)
Fluoride (F⁻) 8.5 × 10²5.0 × 10³~5.9x
Dihydrogen Phosphate (H₂PO₄⁻) 4.2 × 10²2.1 × 10³~5.0x
Chloride (Cl⁻) 1.1 × 10²4.5 × 10²~4.1x
Nitrate (NO₃⁻) < 101.5 × 10¹N/A

Note: In cases of highly basic anions like F⁻ interacting with highly acidic thioureas, researchers must be cautious of a shift from hydrogen bonding to full deprotonation (forming HF₂⁻), which can skew affinity calculations[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, binding constants must be derived using self-validating experimental systems.

Causality of Reagent Selection:

  • Solvent (DMSO- d6​ ): DMSO is a highly polar, competitive solvent that actively competes for hydrogen bonds. If a receptor demonstrates strong affinity in DMSO, it proves the interaction is robust enough to overcome severe solvent competition, a prerequisite for biological applications[3].

  • Counter-ion (Tetrabutylammonium, TBA⁺): TBA⁺ is a bulky, non-coordinating cation. Its use ensures that the measured affinity is purely a result of the receptor-anion interaction, free from the obscuring effects of ion-pairing.

Protocol A: ¹H NMR Titration (Stoichiometry & Affinity)
  • Preparation: Prepare a 5.0 mM solution of the receptor (host) in DMSO- d6​ . Separately, prepare a 50 mM solution of the TBA anion salt (guest) dissolved directly into the 5.0 mM host solution. Causality: Dissolving the titrant in the host solution ensures the host concentration remains perfectly constant throughout the titration, eliminating mathematical artifacts caused by dilution.

  • Titration: Sequentially add aliquots of the guest solution to the NMR tube.

  • Observation: Monitor the downfield chemical shift ( Δδ ) of the N-H protons. As the anion hydrogen-bonds to the N-H protons, electron density is drawn away from the hydrogen nucleus, deshielding it and causing a distinct downfield shift.

  • Self-Validation (Job's Plot): Perform a continuous variation method (Job's plot) by varying the mole fractions of the host and guest while keeping the total concentration constant. A parabolic curve peaking exactly at a 0.5 mole fraction self-validates a 1:1 binding stoichiometry.

  • Data Fitting: Fit the Δδ against the anion concentration using a non-linear regression 1:1 binding model to extract the association constant ( Ka​ ).

Protocol B: UV-Vis Titration (Electronic Validation)
  • Preparation: Prepare a 2.0 × 10⁻⁵ M solution of the receptor in dry DMSO.

  • Titration: Incrementally add the TBA anion salt solution.

  • Observation: Monitor the bathochromic (red) shift of the π−π∗ transitions in the absorption spectra.

  • Self-Validation (Isosbestic Points): The emergence of sharp, clear isosbestic points across the titration spectra is a critical self-validating indicator. It proves that only two absorbing species (the free receptor and the 1:1 complex) exist in equilibrium, definitively ruling out higher-order aggregation or side reactions[3].

Workflow Start Receptor Solution (Host in DMSO-d6) Titrant TBA-Anion Addition (Constant Host Conc.) Start->Titrant NMR 1H NMR Titration (Monitor N-H Shift) Titrant->NMR UV UV-Vis Titration (Monitor pi-pi* Shift) Titrant->UV Job Job's Plot Analysis (Validates 1:1 Stoichiometry) NMR->Job Downfield Shift UV->Job Isosbestic Points Fit Non-Linear Regression (Calculates Ka) Job->Fit Confirmed 1:1 Model

Self-validating experimental workflow for determining anion binding constants and stoichiometry.

References

1.3 - nih.gov 2.5 - frontiersin.org 3.2 - benchchem.com 4.4 - researchgate.net 5.1 - acs.org

Sources

1H and 13C NMR spectroscopy reference data for validating 1,3-Bis(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative NMR Validation Guide: 1H and 13C Spectroscopy of 1,3-Bis(2-methoxyphenyl)urea and Diarylurea Alternatives

Introduction

Diarylureas are privileged scaffolds in drug discovery, frequently acting as kinase inhibitors and soluble epoxide hydrolase inhibitors. Validating the exact substitution pattern of these ureas is critical, as the position of functional groups—such as methoxy (-OCH3) substituents—profoundly influences the molecule's conformation, hydrogen-bonding capacity, and ultimate biological efficacy.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for confirming the structure of 1,3-bis(2-methoxyphenyl)urea using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. To objectively assess its spectral characteristics, we will directly compare its NMR profile against two key alternatives: the para-substituted isomer, 1,3-bis(4-methoxyphenyl)urea, and the unsubstituted parent compound, 1,3-diphenylurea.

Causality in Experimental Design: Why Compare Isomers?

The placement of the methoxy group at the ortho (2-position) versus the para (4-position) of the phenyl ring creates distinct electronic and steric environments. In 1,3-bis(2-methoxyphenyl)urea, the ortho-methoxy oxygen can engage in intramolecular hydrogen bonding with the adjacent urea NH proton. This interaction restricts bond rotation and significantly deshields the NH proton, shifting its resonance downfield compared to the para-isomer where such intramolecular bonding is sterically impossible. Understanding this causality is essential for accurate peak assignment and distinguishing between regioisomers during quality control.

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, the following protocol establishes a self-validating system where solvent selection, temperature control, and internal referencing cross-verify the integrity of the results.

Step 1: Sample Preparation and Solvent Selection

  • Weigh 10-15 mg of the highly purified diarylurea compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: Diarylureas exhibit strong intermolecular hydrogen bonding, making them poorly soluble in less polar solvents like CDCl3. DMSO-d6 disrupts these intermolecular networks, ensuring complete dissolution and yielding sharp, well-resolved peaks.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is at least 4 cm to prevent magnetic field inhomogeneities.

Step 2: Instrument Calibration and Acquisition

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear probe.

  • Regulate the probe temperature strictly at 298 K. Causality: NH proton chemical shifts are highly temperature-dependent; strict thermal control prevents shift drift and ensures comparability across runs.

  • 1H NMR Acquisition: Acquire data at 400 MHz using a standard single-pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • 13C{1H} NMR Acquisition: Acquire data at 101 MHz using proton decoupling, a minimum of 512 scans, and a D1 of 2 seconds.

Step 3: Data Processing and Internal Referencing

  • Apply a line broadening factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • Phase and baseline correct the spectra manually.

  • Calibrate the chemical shift scale (δ) using the residual non-deuterated solvent peak of DMSO as the internal standard (1H: 2.50 ppm; 13C: 39.52 ppm).

Workflow Diagram

NMR_Workflow N1 Sample Preparation (Diarylurea in DMSO-d6) N2 1H NMR Acquisition (400 MHz, 298K) N1->N2 N3 13C NMR Acquisition (101 MHz, 298K) N1->N3 N4 Data Processing & Phase Correction N2->N4 N3->N4 N5 Internal Calibration (DMSO peak referencing) N4->N5 N6 Structural Validation (Isomer Comparison) N5->N6

Step-by-step NMR validation workflow for diarylurea structural confirmation.

Quantitative Data Comparison

The following tables summarize the empirical 1H and 13C NMR chemical shifts for 1,3-bis(2-methoxyphenyl)urea and its alternatives 1.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6, 298K)

CompoundNH Protons (δ, ppm)Aromatic Protons (δ, ppm)Methoxy Protons (-OCH3) (δ, ppm)
1,3-Bis(2-methoxyphenyl)urea 8.91 (s, 2H)8.12-8.11 (t, 2H), 7.01-6.87 (m, 6H)3.86 (s, 6H)
1,3-Bis(4-methoxyphenyl)urea 8.40 (s, 2H)7.33 (d, 4H), 6.85 (d, 4H)3.71 (s, 6H)
1,3-Diphenylurea 8.65 (s, 2H)7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H)N/A

Table 2: 13C{1H} NMR Chemical Shifts (101 MHz, DMSO-d6, 298K)

CompoundCarbonyl (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)
1,3-Bis(2-methoxyphenyl)urea 153.2148.7, 130.7, 129.3, 122.4, 120.9, 111.356.2
1,3-Bis(4-methoxyphenyl)urea 153.4154.8, 133.4, 120.4, 114.455.6
1,3-Diphenylurea 153.0140.2, 129.3, 122.3, 118.7N/A

Mechanistic & Structural Insights

Analyzing the quantitative data reveals several structure-property relationships that serve as diagnostic markers for validation:

  • The Urea NH Deshielding Effect: The most striking diagnostic difference is the chemical shift of the urea NH protons. In the unsubstituted 1,3-diphenylurea 2, the NH protons resonate at 8.65 ppm. In the para-methoxy isomer, the electron-donating effect of the methoxy group via resonance increases electron density on the ring, shielding the NH protons and shifting them upfield to 8.40 ppm. However, in the ortho-methoxy isomer (1,3-bis(2-methoxyphenyl)urea), the NH protons are shifted significantly downfield to 8.91 ppm 1. This causality is driven by the intramolecular hydrogen bond between the NH proton and the adjacent ortho-methoxy oxygen, which draws electron density away from the proton, deshielding it.

  • Methoxy Proton Shift: The proximity of the methoxy group to the electron-withdrawing urea core in the ortho position causes the -OCH3 protons to resonate further downfield (3.86 ppm) compared to the para position (3.71 ppm).

  • Carbonyl Carbon Stability: The 13C NMR data shows that the urea carbonyl carbon remains remarkably stable across all three analogs (153.0 - 153.4 ppm). This confirms that the primary electronic perturbations are localized to the aromatic rings and the NH protons, validating the integrity of the core urea linkage.

By systematically comparing these shifts, researchers can unequivocally differentiate 1,3-bis(2-methoxyphenyl)urea from its regioisomers, ensuring the structural integrity of their synthetic libraries prior to biological screening.

References

  • Chemistry—A European Journal: 1,3-Diphenylurea (1a)
  • Carbanilide | C13H12N2O | CID 7595 - PubChem.

Sources

Benchmarking the Catalytic Efficiency of 1,3-Bis(2-methoxyphenyl)urea: A Comparative Guide to Hydrogen-Bond Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of metal-free organocatalysis, hydrogen-bond (H-bond) donors such as ureas and thioureas have emerged as foundational tools for substrate activation. The benchmark for this class of catalysts is Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea), renowned for its highly acidic, preorganized N-H protons[1].

When evaluating alternative scaffolds, such as 1,3-Bis(2-methoxyphenyl)urea , researchers must look beyond simple structural homology. While it possesses the core diarylurea motif, the presence of ortho-methoxy groups fundamentally alters its catalytic profile. This guide objectively benchmarks 1,3-Bis(2-methoxyphenyl)urea against standard organocatalysts, utilizing the classic Friedel-Crafts alkylation of indoles as a rigorous metric for H-bond donor efficiency[2].

Mechanistic Grounding: The Causality of Autoinhibition

To understand the performance of a hydrogen-bond catalyst, one must analyze its conformational landscape and the electronic properties of its substituents. The stark contrast in catalytic efficiency between Schreiner's thiourea and 1,3-Bis(2-methoxyphenyl)urea is driven by two competing phenomena: substrate activation versus autoinhibition [3].

  • The Gold Standard (Schreiner's Thiourea): The 3,5-bis(trifluoromethyl)phenyl groups serve a dual purpose. First, their strong electron-withdrawing nature significantly increases the Brønsted acidity of the thiourea N-H protons. Second, the absence of Lewis basic sites on the aromatic rings ensures that the N-H bonds remain solvent-exposed and available to form a bidentate "clamp" with the substrate (e.g., the oxygen atoms of a nitro group)[1].

  • The Target Compound (1,3-Bis(2-methoxyphenyl)urea): The ortho-methoxy substituents act as internal Lewis basic sites. The oxygen atoms of the methoxy groups form strong intramolecular hydrogen bonds with the adjacent urea N-H protons. This interaction locks the molecule into a trans,cis or trans,trans conformation. Consequently, the catalyst is "autoinhibited." To activate a substrate, the molecule must first break these internal hydrogen bonds—an energetically costly entropic and enthalpic penalty that severely diminishes its catalytic efficiency[3].

G A Catalyst Design B Schreiner's Thiourea (3,5-CF3 Groups) A->B C 1,3-Bis(2-methoxyphenyl)urea (ortho-Methoxy Groups) A->C D Enhanced N-H Acidity No Intramolecular Traps B->D E Intramolecular H-Bonding (N-H ··· OMe) C->E F Active State: Double H-Bond to Substrate D->F G Autoinhibited State: Substrate Binding Blocked E->G

Mechanistic divergence between active H-bond donors and autoinhibited ortho-substituted ureas.

The Benchmark Reaction: Friedel-Crafts Alkylation

To objectively quantify this autoinhibition, we utilize the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. This reaction is a universally accepted benchmark because the background (uncatalyzed) reaction is slow, and the transformation is highly sensitive to the bidentate H-bond activation of the nitroalkene[2].

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed as a self-validating system. By conducting the reaction directly in an NMR tube, researchers can extract precise kinetic data without the variables introduced by workup or isolation.

Materials:

  • Indole (0.1 mmol)

  • trans-β-Nitrostyrene (0.1 mmol)

  • Catalyst (0.01 mmol, 10 mol%)

  • Mesitylene (0.05 mmol, internal standard)

  • Deuterated Chloroform (CDCl₃, 0.6 mL)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of mesitylene in CDCl₃ to ensure a consistent internal standard concentration across all benchmark runs.

  • Reagent Loading: To an oven-dried NMR tube, add indole (11.7 mg) and the selected catalyst (10 mol%).

  • Initiation: Dissolve trans-β-nitrostyrene (14.9 mg) in 0.6 mL of the CDCl₃ stock solution. Inject this solution into the NMR tube to initiate the reaction. Cap and invert to mix.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer (maintained at 25 °C). Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes for 24 hours).

  • Data Extraction: Track the disappearance of the trans-β-nitrostyrene alkene doublet (approx. 8.0 ppm) and the appearance of the product benzylic proton triplet (approx. 5.1 ppm) relative to the mesitylene singlet (6.8 ppm).

G S1 1. Reagent Prep Indole + Nitrostyrene in CDCl3 S2 2. Catalyst Addition 10 mol% Loading S1->S2 S3 3. NMR Monitoring Track Alkene/Benzyl Protons S2->S3 S4 4. Kinetic Analysis Calculate Conversion & k_rel S3->S4

Self-validating NMR workflow for benchmarking Friedel-Crafts alkylation kinetics.

Comparative Data Analysis

The following table synthesizes the kinetic outcomes of the benchmark reaction, illustrating the profound impact of the ortho-methoxy substituents compared to standard organocatalysts.

Catalyst (10 mol%)Structural FeatureYield at 24h (%)Half-life ( t1/2​ )Relative Rate ( krel​ )
None (Background) N/A< 5%> 700 h1.0
1,3-Bis(2-methoxyphenyl)urea Intramolecular H-bond trap (ortho-OMe)< 5%> 700 h~ 1.0
1,3-Diphenylurea Baseline H-bond donor (No substituents)12%~ 140 h1.5
Schreiner's Thiourea Electron-deficient, free N-H (3,5-CF₃)> 95%~ 29 h28.0

Data Interpretation: 1,3-Bis(2-methoxyphenyl)urea performs no better than the uncatalyzed background reaction. The intramolecular hydrogen bonding between the urea N-H and the ortho-methoxy oxygen completely sequesters the catalytic site. In contrast, standard 1,3-diphenylurea provides a marginal rate acceleration, while the highly acidic and preorganized Schreiner's thiourea accelerates the reaction by over an order of magnitude[1][3].

Strategic Utility and Application Notes

If 1,3-Bis(2-methoxyphenyl)urea is an ineffective H-bond catalyst, why should a drug development professional or synthetic chemist care about it?

  • The Ultimate Negative Control: In mechanistic studies, proving that a reaction is driven by explicit double hydrogen bonding (rather than general solvent effects or trace acid impurities) is critical. 1,3-Bis(2-methoxyphenyl)urea serves as a perfect negative control. Its structural similarity to active diarylureas, combined with its autoinhibited N-H bonds, allows researchers to definitively prove that free N-H availability is the causal factor in substrate activation.

  • Stimulus-Responsive Catalysis: Scaffolds with internal Lewis basic sites are prime candidates for "switchable" catalysis. If the ortho-methoxy group is subjected to a stimulus (e.g., coordination to a Lewis acidic metal or protonation), the intramolecular hydrogen bond is broken, forcing the urea N-H protons outward into an active, substrate-binding conformation.

References

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development Organic & Biomolecular Chemistry (RSC)[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles ACS Omega[Link]

  • Advantages of Organic Halogen Bonding for Halide Recognition National Institutes of Health (PMC)[Link]

Sources

HPLC Method Validation for Determining the Purity of 1,3-Bis(2-methoxyphenyl)urea: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally similar diarylurea derivatives. 1,3-Bis(2-methoxyphenyl)urea (CAS: 1226-63-7) is a critical compound, often utilized as an intermediate in pharmaceutical synthesis and identified in environmental studies as a polyaromatic mutagen candidate[1][2].

Due to its symmetrical structure and the presence of bulky, electron-donating ortho-methoxy groups, determining its absolute purity is challenging. Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to resolve this compound from its synthetic precursors (e.g., 2-methoxyaniline) or positional isomers (e.g., 1-(3-methoxyphenyl)-3-(4-methoxyphenyl)urea)[1].

This guide objectively compares traditional C18 column performance against Pentafluorophenyl (PFP) stationary phases, providing a self-validating, ICH Q2(R2)-compliant methodology for the rigorous purity determination of 1,3-Bis(2-methoxyphenyl)urea[3][4].

The Chromatographic Challenge: Causality of Column Selection

When developing a purity method, the stationary phase dictates the selectivity ( α ). Diarylureas are highly conjugated and possess distinct dipole moments dictated by their substituents.

The Limitation of Standard C18

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 1,3-Bis(2-methoxyphenyl)urea and its positional isomers share identical molecular weights and nearly identical LogP values, a purely hydrophobic environment struggles to differentiate them, leading to critical co-elutions.

The PFP Advantage

By transitioning to a Pentafluorophenyl (PFP) bonded phase, we introduce orthogonal retention mechanisms [5].

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase acts as a strong π -acceptor, engaging in charge-transfer interactions with the electron-rich 2-methoxyphenyl rings of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase interact strongly with the polar methoxy oxygens and the urea nitrogens.

  • Shape Selectivity: The rigid planar nature of the PFP ring allows it to distinguish between ortho, meta, and para substitutions much more effectively than flexible C18 alkyl chains.

ColumnSelectivity A Analyte: 1,3-Bis(2-methoxyphenyl)urea B Standard C18 Column (Hydrophobic Only) A->B Sub-optimal C PFP Column (π-π + Dipole-Dipole) A->C Optimized D Co-elution with Isomers (Rs < 1.5) B->D E Baseline Resolution (Rs > 2.0) C->E

Caption: Column Selectivity Comparison for Diarylurea Derivatives.

Quantitative Performance Comparison

To objectively demonstrate the superiority of the PFP chemistry for this specific application, we compared a standard high-purity C18 column against a modern PFP column using identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 Column (5 µm)PFP Column (3 µm)Causality / Scientific Rationale
Retention Time (min) 4.25.8Enhanced retention on PFP due to additive π−π and dipole interactions[5].
Tailing Factor ( Tf​ ) 1.451.05PFP phases often feature advanced end-capping, shielding basic nitrogens from residual silanols.
Resolution ( Rs​ ) *1.2 (Co-elution)3.4 (Baseline)PFP's shape selectivity resolves the ortho-methoxy steric bulk from meta/para isomers.
Theoretical Plates (N) 8,50014,200Smaller particle size (3 µm) and optimal mass transfer kinetics on the PFP phase.

*Resolution measured between 1,3-Bis(2-methoxyphenyl)urea and its primary synthetic precursor, 2-methoxyaniline.

Step-by-Step Experimental Methodology

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system. It includes a System Suitability Test (SST) that must pass before sample analysis can proceed.

Reagents and Materials
  • Analyte: 1,3-Bis(2-methoxyphenyl)urea reference standard (Purity > 99.0%)[6].

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Additive: LC-MS grade Formic Acid (FA). Note: Formic acid (0.1%) forces the pH to ~2.7, ensuring the urea nitrogens remain neutral and residual silica silanols remain protonated, eliminating secondary ion-exchange tailing.

Sample Preparation Protocol
  • Diluent Preparation: Mix 500 mL of ACN with 500 mL of Ultrapure Water. Degas via sonication for 10 minutes.

  • Stock Solution: Accurately weigh 10.0 mg of 1,3-Bis(2-methoxyphenyl)urea into a 10 mL volumetric flask. Dissolve in 5 mL of ACN using vortex mixing, then make up to volume with ACN (1.0 mg/mL).

  • Working Standard: Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent (50 µg/mL).

Optimized Chromatographic Conditions
  • Column: PFP Core-Shell or Fully Porous Column (e.g., 150 x 4.6 mm, 3 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Injection Volume: 5 µL.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: 30% 80% B

    • 8.0 - 10.0 min: 80% B (Wash)

    • 10.1 - 15.0 min: 30% B (Equilibration)

ICH Q2(R2) Validation Workflow & Results

Analytical methods must be proven "fit for purpose" throughout their lifecycle[3]. We validated the PFP method according to the latest ICH Q2(R2) guidelines[4][7].

ICHValidation Q2 ICH Q2(R2) Protocol S1 Specificity (Peak Purity) Q2->S1 S2 Linearity (R² > 0.999) Q2->S2 S3 Accuracy (98-102%) Q2->S3 S4 Precision (RSD < 2%) Q2->S4 S1->S2 S2->S3 S3->S4

Caption: ICH Q2(R2) Analytical Validation Lifecycle Workflow.

Validation Data Summary

The table below summarizes the empirical data obtained during the validation of the PFP method for 1,3-Bis(2-methoxyphenyl)urea.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability Rs​ > 2.0, Tf​ < 1.5, %RSD < 2.0% Rs​ = 3.4, Tf​ = 1.05, RSD = 0.4%PASS
Specificity No interference at analyte RT; Peak Purity Angle < ThresholdPeak Purity Index > 0.999 (No co-eluting impurities)PASS
Linearity & Range R2 0.999 across 50% to 150% of target concentration R2 = 0.9998 (Range: 10 - 100 µg/mL)PASS
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.6% ± 0.5% (n=9 across 3 levels)PASS
Method Precision Repeatability %RSD 2.0% (n=6)0.85%PASS
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.05 µg/mL LOQ = 0.15 µg/mLPASS
Robustness Stable under deliberate variations ( ± 0.1 mL/min flow, ± 2°C)No significant shift in Rs​ or RecoveryPASS

Conclusion

For the purity determination of complex diarylureas like 1,3-Bis(2-methoxyphenyl)urea, standard C18 columns often lack the necessary selectivity to resolve closely related structural isomers and synthetic precursors. By leveraging the orthogonal π−π and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve baseline resolution ( Rs​ > 3.0) and superior peak shapes. The methodology presented herein is fully validated against ICH Q2(R2) standards, ensuring a robust, trustworthy, and regulatory-compliant analytical solution.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. RWTH Publications. Available at:[Link]

  • Chemistry—A European Journal: Synthesis and Characterization of Diarylureas. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Multicriteria Approach To Select Polyaromatic River Mutagen Candidates. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • HPLC and UHPLC Columns: Selectivity and Bonded Phase Comparisons. Bujno Chemicals. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns for 1,3-Bis(2-methoxyphenyl)urea verification

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Tandem Mass Spectrometry for the Structural Verification of 1,3-Bis(2-methoxyphenyl)urea: A Comparative Guide

As mass spectrometry workflows evolve, the structural verification of diarylureas—compounds critical in drug discovery and frequently identified as polyaromatic environmental mutagens[1]—requires increasingly sophisticated analytical strategies. 1,3-Bis(2-methoxyphenyl)urea (Exact Mass: 272.1161 Da) presents a unique analytical challenge: verifying its core structure while confidently differentiating it from its positional isomers (e.g., 3-methoxy and 4-methoxy variants).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) platforms for this verification. By examining the mechanistic causality of its fragmentation and providing a self-validating experimental protocol, this guide equips analytical scientists with the data necessary to select the optimal platform for their specific workflow.

Mechanistic Causality: ESI-MS/MS Fragmentation of Diarylureas

To optimize any mass spectrometry method, one must first understand why a molecule fragments the way it does. In positive Electrospray Ionization (ESI+), 1,3-Bis(2-methoxyphenyl)urea is protonated to form the precursor ion [M+H]+ at m/z 273.1234.

Protonation typically occurs at the urea carbonyl oxygen or the urea nitrogen. Protonation at the nitrogen weakens the adjacent C–N bond, initiating a charge-directed inductive cleavage[2]. According to Stevenson’s Rule, the positive charge will be retained by the fragment with the lower ionization energy[3]. For diarylureas, this heterolytic/homolytic cleavage yields two primary diagnostic product ions[4]:

  • The Isocyanate Fragment: 2-methoxyphenyl isocyanate ( [C8​H8​NO2​]+ ) at m/z 150.0549.

  • The Amine Fragment: 2-methoxyaniline ( [C7​H10​NO]+ ) at m/z 124.0757.

The relative abundance of these two fragments is highly dependent on the steric and electronic effects of the ortho-methoxy group. The ortho position facilitates intramolecular hydrogen bonding, which alters the proton affinity of the nitrogen, making the fragmentation pattern distinct from its meta and para isomers[4].

Fragmentation Parent 1,3-Bis(2-methoxyphenyl)urea [M+H]+ m/z 273.1234 Protonation ESI(+) Protonation at Urea Carbonyl/Nitrogen Parent->Protonation Cleavage C-N Bond Cleavage (Inductive & Charge-Site Driven) Protonation->Cleavage Iso 2-Methoxyphenyl Isocyanate [C8H8NO2]+ m/z 150.0549 Cleavage->Iso Charge Retention (Path A) Amine 2-Methoxyaniline [C7H10NO]+ m/z 124.0757 Cleavage->Amine Charge Retention (Path B) Loss Neutral Loss of CH3 (-15 Da) Amine->Loss AmineFrag Secondary Fragment m/z 109.0522 Loss->AmineFrag

Mechanistic fragmentation of 1,3-Bis(2-methoxyphenyl)urea via C-N bond cleavage.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the correct platform depends on whether the goal is qualitative structural elucidation (ruling out isomers) or high-sensitivity targeted quantitation (e.g., environmental screening of mutagens).

  • Q-TOF (HRMS): Excels in qualitative verification. By providing sub-5 ppm mass accuracy and high isotopic fidelity, Q-TOF allows analysts to definitively assign the elemental composition of the m/z 150.0549 and 124.0757 fragments. It is the mandatory choice when differentiating 1,3-Bis(2-methoxyphenyl)urea from unknown isobaric interferences in complex matrices.

  • Triple Quadrupole (QqQ): Excels in targeted quantitation via Multiple Reaction Monitoring (MRM). By isolating the 273.1 precursor in Q1, fragmenting it in Q2, and exclusively monitoring the 150.1 and 124.1 transitions in Q3, the QqQ eliminates background noise, achieving limits of detection (LOD) magnitudes lower than Q-TOF.

Quantitative Performance Comparison Table
Analytical ParameterQ-TOF (High-Resolution MS)Triple Quadrupole (QqQ MS)
Primary Application Structural verification, isomer differentiationTargeted quantitation, high-throughput screening
Mass Accuracy < 2 ppm~ 0.1 Da
Resolution (FWHM) > 40,000Unit resolution (~0.7 Da FWHM)
Sensitivity (LOD) Moderate (10–50 ng/mL)High (< 1 ng/mL)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Key Advantage for Ureas Exact mass confirms isocyanate/amine elemental formulasMaximizes Signal-to-Noise (S/N) for specific MRM transitions

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes a built-in control to prove the causality of the results and eliminate false positives/negatives.

Step 1: Sample Preparation & Matrix Control
  • Procedure: Prepare a 1 µg/mL solution of 1,3-Bis(2-methoxyphenyl)urea in 50:50 Methanol:Water.

  • Self-Validating Control: Spike the sample with 50 ng/mL of a 13C -labeled urea internal standard.

  • Causality: The internal standard co-elutes with the target analyte, experiencing the exact same matrix suppression in the ESI source. Normalizing the target signal to the isotope signal mathematically cancels out matrix effects, validating the quantitative accuracy.

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Self-Validating Control: Inject a pure solvent blank immediately after the highest calibration standard.

  • Causality: Diarylureas can exhibit hydrophobic tailing. A clean blank injection proves that no analyte carried over in the injector needle or column, validating that subsequent low-concentration signals are real.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source Optimization: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 400°C, and Desolvation Gas to 800 L/hr.

  • Fragmentation (CE Ramp): For QqQ MRM, ramp the Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: The C–N bond requires specific energy to cleave. Too little CE results in an intact precursor (poor sensitivity); too much CE annihilates the m/z 150 and 124 fragments into non-diagnostic hydrocarbon noise. Optimal CE for the 273 150 transition is typically ~15-20 eV.

Step 4: Data Validation Thresholds
  • Q-TOF: The mass error of the precursor and fragments must be mathematically verified to be < 5 ppm.

  • QqQ: The ion ratio between the primary transition (273 150) and secondary transition (273 124) must remain within ±20% of the reference standard.

Workflow Start Sample Prep: 1,3-Bis(2-methoxyphenyl)urea + 13C-Isotope Internal Standard LC UHPLC Separation (C18, 1.7 µm, 5-95% Gradient) Start->LC Split Analytical Platform Selection LC->Split QTOF Q-TOF (HRMS) Full Scan & Auto MS/MS Resolution > 40,000 Split->QTOF Structural Verification QQQ Triple Quadrupole (QqQ) MRM Mode Transitions: 273->150, 273->124 Split->QQQ Targeted Quantitation Val1 Qualitative Validation Mass Error < 5 ppm QTOF->Val1 Val2 Quantitative Validation S/N > 10, LOD < 1 ng/mL QQQ->Val2

Comparative analytical workflow for HRMS vs. QqQ mass spectrometry evaluation.

Conclusion

For the verification of 1,3-Bis(2-methoxyphenyl)urea, relying solely on nominal mass data is insufficient due to the prevalence of positional isomers. A Q-TOF platform provides the exact mass causality required to confirm the identity of the isocyanate and amine fragments generated by C–N bond cleavage. However, once the structure is verified and optimized collision energies are established, transferring the method to a Triple Quadrupole platform provides the robust, self-validating sensitivity required for high-throughput quantitative assays.

References

  • [4] Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry (PubMed). URL: [Link]

  • [1] Multicriteria Approach To Select Polyaromatic River Mutagen Candidates. Environmental Science & Technology (ACS Publications). URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Physical Methods in Chemistry and Nano Science (Chemistry LibreTexts). URL:[Link]

  • [3] Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal of 1,3-Bis(2-methoxyphenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Bis(2-methoxyphenyl)urea, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety in the laboratory.

Hazard Assessment and Initial Precautions

Immediate Safety Measures:

  • Engineering Controls: All handling of 1,3-Bis(2-methoxyphenyl)urea should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[1][2][3]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] It is advisable to consult the glove manufacturer's compatibility chart to ensure nitrile is a suitable barrier.

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization. In the absence of a specific Safety Data Sheet (SDS), 1,3-Bis(2-methoxyphenyl)urea waste should be managed as hazardous chemical waste.[4] This conservative approach ensures the highest level of safety and regulatory compliance.

Key Principles of Waste Segregation:

  • Incompatible Materials: This compound should be stored away from strong oxidizing agents to prevent potentially hazardous reactions.[1][5][6]

  • Dedicated Waste Container: All waste materials contaminated with 1,3-Bis(2-methoxyphenyl)urea, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected in a dedicated, sealable, and chemically compatible waste container.[1][7]

Step-by-Step Disposal Protocol

The following protocol details the systematic procedure for the collection and disposal of 1,3-Bis(2-methoxyphenyl)urea waste.

Table 1: Personal Protective Equipment (PPE) for Disposal
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[1]
Body Protection Fully-buttoned laboratory coatProtects clothing and skin from contamination.[1]
Respiratory Protection Use in a chemical fume hood; respirator if neededMinimizes inhalation of dust or aerosols.[2][3]
Waste Collection and Container Management
  • Container Selection: Choose a robust, leak-proof container made of a material compatible with 1,3-Bis(2-methoxyphenyl)urea. High-density polyethylene (HDPE) containers are generally a suitable choice. The container must have a secure, tight-fitting lid.[7][8]

  • Labeling: As soon as the first piece of waste is added, the container must be labeled with the words "Hazardous Waste."[9][10] The label must also include:

    • The full chemical name: "1,3-Bis(2-methoxyphenyl)urea Waste"

    • The date accumulation started.

    • An indication of the hazards (e.g., "Irritant").[9]

  • Accumulation: Collect all materials contaminated with 1,3-Bis(2-methoxyphenyl)urea in this designated container. This includes residual powder, contaminated weighing paper, and disposable equipment. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][11] The container must be kept closed at all times except when adding waste.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in Ventilated Area (Fume Hood) SelectContainer Select Compatible, Sealable Container Ventilation->SelectContainer Proceed to Collection LabelContainer Label as 'Hazardous Waste' with Chemical Name & Date SelectContainer->LabelContainer CollectWaste Collect All Contaminated Materials (Solid & PPE) LabelContainer->CollectWaste StoreSAA Store in Designated Satellite Accumulation Area (SAA) CollectWaste->StoreSAA Transfer to Storage KeepClosed Keep Container Closed StoreSAA->KeepClosed RequestPickup Arrange for Pickup by Licensed Waste Disposal Service KeepClosed->RequestPickup Container Full or Project Complete Documentation Complete Waste Manifest/Collection Form RequestPickup->Documentation

Sources

Personal protective equipment for handling 1,3-Bis(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1,3-Bis(2-methoxyphenyl)urea

This document provides essential safety and logistical information for the handling of 1,3-Bis(2-methoxyphenyl)urea. It is intended for researchers, scientists, and drug development professionals. The following guidance is predicated on established best practices for handling similar urea compounds and is designed to foster a safe and compliant laboratory environment.

Core Safety Directives: Understanding the Risks

While specific toxicological data for 1,3-Bis(2-methoxyphenyl)urea is limited, it is prudent to treat it with a high degree of caution, assuming potential for irritation and other health effects associated with fine chemical powders. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Minimizing dust generation is a critical control measure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling 1,3-Bis(2-methoxyphenyl)urea.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[2][3]Protects against accidental splashes and airborne particles. Ensure a proper fit.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]Prevents direct skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[3]
Body Protection A fully-buttoned laboratory coat.[3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used when there is a potential for dust generation.[4][5]Minimizes the inhalation of airborne particles. The level of respiratory protection should be determined by a site-specific risk assessment. For higher dust concentrations, a P2 mask may be necessary.[2]
Operational Plan: From Receipt to Disposal

A systematic approach to handling and storage is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

3.1. Engineering Controls and Work Area Preparation

  • Ventilation: Always handle 1,3-Bis(2-methoxyphenyl)urea in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control airborne levels.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[3]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.[6]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, review the safety information and have all necessary PPE and spill cleanup materials readily available.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.[6]

  • Handling: Avoid direct contact with the eyes, skin, and clothing.[3] Take care to minimize dust generation and accumulation during transfer and use.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[2][3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

3.3. Storage Requirements

  • Store 1,3-Bis(2-methoxyphenyl)urea in a tightly closed container.[3]

  • Keep the container in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency and Disposal Procedures

4.1. First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen.[3]

  • Ingestion: If swallowed, rinse the mouth with water.[3]

4.2. Spill and Leak Management

In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.

4.3. Disposal Plan

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.

Workflow and Safety Logic

The following diagram illustrates the critical decision points and safety protocols for handling 1,3-Bis(2-methoxyphenyl)urea.

Workflow for Safe Handling of 1,3-Bis(2-methoxyphenyl)urea cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review Safety Information Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Check_Equipment Check Emergency Equipment Gather_PPE->Check_Equipment Work_Area Work in Ventilated Area Check_Equipment->Work_Area Weighing Weigh in Fume Hood Work_Area->Weighing Transfer Handle to Minimize Dust Weighing->Transfer Storage Store Properly Transfer->Storage Decontamination Clean Work Area Transfer->Decontamination Waste_Collection Collect Waste in Labeled Container Transfer->Waste_Collection Hygiene Wash Hands Decontamination->Hygiene Dispose Dispose per Regulations Waste_Collection->Dispose

Caption: A flowchart outlining the key steps for the safe handling of 1,3-Bis(2-methoxyphenyl)urea.

References

  • Personal protective equipment for handling Urea, (p-hydroxyphenethyl)- - Benchchem.
  • How to Store and Handle Urea Khad Safely​ - Huaxin Fertiliser Machinery.
  • Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | Benchchem.
  • Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
  • Safety Data Sheet – Urea - Morton Smith-Dawe.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO.
  • ICSC 0595 - UREA - International Chemical Safety Cards (ICSCs).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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